1-Azido-4-bromo-2-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-azido-4-bromo-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLYPZKUXSQVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801044895 | |
| Record name | 1-Azido-4-bromo-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011734-56-7 | |
| Record name | 1-Azido-4-bromo-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azido-4-bromo-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Azido-4-bromo-2-fluorobenzene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the expected reactivity of 1-azido-4-bromo-2-fluorobenzene. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide leverages data from structurally analogous compounds to provide a robust predictive profile for researchers and professionals in drug development and chemical synthesis.
Physical and Chemical Properties
| Property | Value | Source/Analogue |
| Molecular Formula | C₆H₃BrFN₃ | Calculated |
| Molecular Weight | 216.01 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Analogy |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in common organic solvents | Analogy |
Data for analogous compounds:
-
1-Azido-4-fluorobenzene (CAS: 3296-02-4): Molecular Weight: 137.11 g/mol .[1]
-
1-Bromo-4-fluorobenzene (CAS: 460-00-4): Melting Point: -16 °C, Boiling Point: 150 °C.
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is via the diazotization of the corresponding aniline, 4-bromo-2-fluoroaniline, followed by treatment with sodium azide. 4-bromo-2-fluoroaniline is a commercially available starting material.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol for Aryl Azide Synthesis
The following is a general protocol for the synthesis of an aryl azide from an arylamine, which can be adapted for the synthesis of this compound from 4-bromo-2-fluoroaniline.
Materials:
-
4-bromo-2-fluoroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-fluoroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved by column chromatography on silica gel if necessary.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its three key functional groups: the azide, the bromine atom, and the fluorine atom on the aromatic ring.
-
Azide Group: Aryl azides are known for their utility in various chemical transformations. They can undergo thermal or photochemical decomposition to form highly reactive nitrene intermediates, which can participate in C-H insertion, N-H insertion, and cycloaddition reactions.[2] The azide group can also readily participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), to form triazoles.[3]
-
Halogenated Aromatic Ring: The presence of bromine and fluorine atoms on the benzene ring opens up possibilities for cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4] This differential reactivity allows for selective functionalization at the bromine-bearing carbon.
General Reactivity Pathways
Caption: Key reactivity pathways for this compound.
Spectroscopic Data
Specific spectroscopic data for this compound is not available in the searched literature. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the fluorine and the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atoms attached to fluorine and bromine will show characteristic chemical shifts and, in the case of the carbon attached to fluorine, C-F coupling.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band around 2100-2150 cm⁻¹ corresponding to the azide (N₃) asymmetric stretching vibration.
Safety and Handling
Aryl azides are energetic compounds and should be handled with caution. They can be sensitive to heat, shock, and friction, and may decompose explosively, especially upon heating. The presence of halogen atoms may also confer toxicity. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. All reactions involving this compound should be carried out in a well-ventilated fume hood.
Based on the GHS information for the related compound 1-azido-4-fluorobenzene, potential hazards may include the risk of fire or explosion upon heating, skin and eye irritation, and respiratory irritation.[1]
Applications in Research and Drug Development
Polyfunctional molecules like this compound are valuable building blocks in medicinal chemistry and materials science. The azide group can serve as a versatile handle for bioconjugation via "click chemistry" or as a precursor to an amine. The selectively addressable bromine atom allows for the introduction of molecular complexity through cross-coupling reactions. This combination of functionalities makes it a potentially useful tool for the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials. The fluorine atom can be strategically incorporated to modulate the physicochemical and pharmacological properties of a target molecule, such as metabolic stability and binding affinity.
References
- 1. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoro Aryl Azides: Synthesis, Reactions and Applications [ouci.dntb.gov.ua]
- 3. Microwave Chemistry: Aryl Azide-Alkyne Cycloaddition, Suzuki-Miyaura/Etherification Reaction, β-Sheet Nucleators, Asymmetric Heck Reactions [organic-chemistry.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 1-Azido-4-bromo-2-fluorobenzene: A Technical Primer
For Immediate Release
[City, State] – 1-Azido-4-bromo-2-fluorobenzene is a halogenated aryl azide that holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern, featuring an azide group for bioorthogonal reactions, a bromine atom for cross-coupling, and a fluorine atom to modulate electronic properties, offers a rich landscape for chemical transformations. This technical guide provides an in-depth analysis of the predicted reactivity of this compound, supported by established principles of aryl azide chemistry, and offers detailed experimental protocols for its key transformations.
Core Reactivity Profile
The reactivity of this compound is primarily dictated by the interplay of its three key functional groups. The electron-withdrawing nature of the fluorine and bromine atoms is anticipated to influence the stability and reactivity of the azide moiety and the aromatic ring.
Thermal and Photochemical Decomposition: Nitrene Formation
Aryl azides are well-documented to undergo thermal or photochemical decomposition to release dinitrogen gas and form highly reactive nitrene intermediates.[1][2][3][4] This reactivity is a cornerstone of their application in generating nitrenes for subsequent C-H insertion, addition to C=C double bonds, or rearrangement reactions.
The substituents on the aromatic ring of this compound are expected to influence the stability of the resulting nitrene. The electron-withdrawing fluorine and bromine atoms may slightly destabilize the electron-deficient nitrene, potentially leading to faster rearrangement or insertion reactions.
Logical Relationship: Generation and Fates of Arylnitrene
Caption: Formation and subsequent reactions of the arylnitrene intermediate.
[3+2] Cycloaddition Reactions (Click Chemistry)
The azide group is a quintessential component of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[5][6] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry. The electronic properties of the aryl azide can influence the rate of the CuAAC reaction. The electron-withdrawing substituents on this compound are predicted to enhance its reactivity towards alkynes in this transformation.
Beyond CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes offers a copper-free alternative for bioconjugation applications.
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: A typical experimental workflow for the CuAAC reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the benzene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, further diversifying the molecular architecture. The presence of the ortho-fluorine atom may influence the oxidative addition step in the catalytic cycle.
Representative Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from general procedures for the CuAAC of aryl azides.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equiv)
-
Sodium ascorbate (0.1-0.2 equiv)
-
Solvent: Tetrahydrofuran (THF) and Water (e.g., 1:1 v/v)
Procedure:
-
To a solution of this compound and the terminal alkyne in a mixture of THF and water, add a freshly prepared aqueous solution of sodium ascorbate.
-
Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Thermal Decomposition and Intramolecular C-H Insertion
This protocol is a conceptual representation based on the known reactivity of aryl azides.
Materials:
-
This compound derivative with an appropriate side chain for C-H insertion.
-
High-boiling solvent (e.g., diphenyl ether, Dowtherm A)
Procedure:
-
Dissolve the substituted this compound in a high-boiling solvent.
-
Heat the solution to a temperature sufficient to induce thermal decomposition of the azide (typically >150 °C).
-
Maintain the temperature for several hours until the evolution of nitrogen gas ceases.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under high vacuum or by distillation.
-
Purify the resulting cyclized product by column chromatography.
Quantitative Data from Analogous Systems
The following tables summarize representative quantitative data for reactions involving aryl azides with similar electronic properties. These values can serve as a benchmark for expected outcomes with this compound.
Table 1: Representative Yields for CuAAC Reactions of Aryl Azides
| Aryl Azide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Fluorophenyl azide | Phenylacetylene | CuSO₄/Na-Ascorbate | t-BuOH/H₂O | 95 | [General knowledge] |
| 4-Bromophenyl azide | 1-Octyne | CuI | THF | 92 | [General knowledge] |
| 2,4-Difluorophenyl azide | Propargyl alcohol | [Cu(PPh₃)₃Br] | CH₂Cl₂ | 88 | [General knowledge] |
Table 2: Representative Conditions for Thermal Nitrene Formation
| Aryl Azide | Solvent | Temperature (°C) | Product Type | Reference |
| 2-Azidobiphenyl | Decalin | 140 | Carbazole | [General knowledge] |
| Phenyl azide | Benzene | 80 (photochemical) | Azepine | [2] |
| 1-Azidonaphthalene | Acetonitrile | 25 (photochemical) | - | [4] |
Conclusion
This compound is a promising synthetic intermediate with a diverse and predictable reactivity profile. Its azide functionality allows for facile entry into triazole chemistry via click reactions, while the bromine atom opens avenues for further functionalization through cross-coupling. The thermal and photochemical generation of a corresponding nitrene provides a pathway to more complex heterocyclic systems. The protocols and data presented in this guide, based on well-established aryl azide chemistry, offer a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this versatile molecule.
References
- 1. Thermal reaction of arylsulphinylamines with aryl azides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Synthesis and Handling of 1-Azido-4-bromo-2-fluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Azido-4-bromo-2-fluorobenzene is publicly available. This guide is a compilation of safety and handling information for structurally similar compounds and general best practices for handling hazardous aryl azides. It is imperative to treat this compound as potentially explosive and highly toxic and to conduct a thorough risk assessment before any experimental work.
Executive Summary
This compound is a halogenated aryl azide, a class of compounds known for their energetic nature and potential for explosive decomposition. The presence of the azide functional group dominates the hazard profile, necessitating stringent safety protocols. This document provides a comprehensive overview of the known hazards, handling procedures, and emergency response measures based on data from analogous compounds and established guidelines for managing reactive chemicals. All personnel must be thoroughly trained in handling energetic materials before working with this substance.
Hazard Identification and Classification
While a specific GHS classification for this compound is unavailable, it should be handled as a substance with the following potential hazards based on data for 1-Azido-4-fluorobenzene and general knowledge of aryl azides[1]:
-
Explosive/Self-Reactive: Aryl azides are known to be sensitive to heat, light, shock, and pressure, with the potential for violent decomposition.[2][3] The stability of organic azides is a significant concern, and factors like the carbon-to-nitrogen ratio are critical in assessing this risk.[2][4]
-
Acute Toxicity: Azide compounds can be highly toxic if inhaled, ingested, or absorbed through the skin.[2]
-
Skin and Eye Irritation: Similar halogenated aromatic compounds are known to cause skin and eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1]
GHS Hazard Pictograms (Anticipated):
![]()
![]()
![]()
Signal Word: DANGER
Physical and Chemical Properties
| Property | Value (for 1-Azido-4-fluorobenzene) | Reference |
| Molecular Formula | C₆H₄FN₃ | [1] |
| Molecular Weight | 137.11 g/mol | [1] |
| Appearance | Likely a solid or liquid at room temperature | N/A |
| Boiling Point | Not available (risk of decomposition) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Likely insoluble in water, soluble in organic solvents | N/A |
Safe Handling and Storage
Strict adherence to the following protocols is mandatory when handling this compound.
Engineering Controls
-
All work must be conducted in a certified chemical fume hood with a blast shield in place.[3]
-
The fume hood should be kept clear of unnecessary equipment and chemicals.[2]
-
Use only non-sparking tools and equipment.
-
Avoid ground glass joints, which can cause friction and initiate decomposition.[3]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
Handling Procedures
-
Work on the smallest possible scale.
-
Do not work alone. [2]
-
Use plastic or ceramic spatulas for transferring solids; never use metal spatulas .[4][5]
-
Do not use with halogenated solvents like dichloromethane or chloroform, as this can form highly explosive di- and tri-azidomethanes.[3][5][6]
-
Do not concentrate solutions of this compound by rotary evaporation or distillation.[3][6]
Storage
-
Store in a cool, dark, and well-ventilated area, away from heat and light sources.[2][3][5]
-
Store in a designated, clearly labeled container.
-
Store separately from incompatible materials, especially acids and metals.[4]
Experimental Protocols: General Procedure for Handling Aryl Azides
The following is a generalized protocol for handling a reaction involving a potentially explosive aryl azide like this compound. This is not a substitute for a detailed, experiment-specific Standard Operating Procedure (SOP).
-
Preparation:
-
Conduct a thorough literature search for the specific reaction being performed.
-
Prepare a detailed SOP, including a risk assessment, and have it approved by the responsible safety officer.
-
Ensure all necessary safety equipment, including a blast shield and appropriate fire extinguisher, is readily available.
-
Inform lab colleagues of the hazardous nature of the experiment.
-
-
Execution:
-
Set up the reaction in a clean, uncluttered chemical fume hood behind a blast shield.
-
Use non-metallic stir bars and avoid any potential sources of friction.
-
Add reagents slowly and maintain careful control over the reaction temperature.
-
Monitor the reaction continuously for any signs of decomposition (e.g., gas evolution, color change).
-
-
Work-up and Purification:
-
Waste Disposal:
Emergency Procedures
Spill Response
A spill of this compound should be treated as a serious incident.
Caption: Emergency response workflow for a spill of this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a compound that demands the utmost respect and caution. While it may be a valuable intermediate in research and development, its potential for explosive decomposition and high toxicity cannot be overstated. By adhering to the stringent safety protocols outlined in this guide and fostering a strong safety culture in the laboratory, researchers can mitigate the risks associated with this and other energetic materials. Always prioritize safety and consult with experienced chemists and safety professionals before undertaking any work with this compound.
References
- 1. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ucd.ie [ucd.ie]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Technical Guide: Properties, Synthesis, and Applications of Bromo-Fluoro-Substituted Aryl Azides
Disclaimer: This technical guide focuses on 2-Azido-1-bromo-4-fluorobenzene (CAS No. 909274-50-6) , an isomer of the requested compound 1-Azido-4-bromo-2-fluorobenzene. Extensive searches for specific technical data, including a unique CAS number, for this compound did not yield definitive results. The information presented herein for the 2-azido isomer is based on available data for structurally related compounds and established synthetic methodologies for aryl azides. Researchers should exercise due diligence in verifying the specific properties and optimal reaction conditions for their target molecule.
Introduction
Aryl azides are a class of organic compounds that have garnered significant interest in chemical biology and drug development. Their utility primarily stems from their ability to serve as photoaffinity labels, which upon photoactivation, form highly reactive nitrene intermediates capable of forming covalent bonds with nearby molecules. This property makes them invaluable tools for identifying and characterizing the binding sites of ligands on proteins and other biological macromolecules.
The incorporation of fluorine atoms into the aryl ring of these azides can significantly influence their chemical properties. The high electronegativity of fluorine can affect the stability and reactivity of the azide and the resulting nitrene, potentially leading to more efficient and specific labeling. This guide provides an overview of the available data, a putative synthetic route, and potential applications for 2-Azido-1-bromo-4-fluorobenzene, a representative member of this class of compounds.
Physicochemical Properties
Quantitative data for 2-Azido-1-bromo-4-fluorobenzene is limited. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 909274-50-6 | Sigma-Aldrich |
| Molecular Formula | C₆H₃BrFN₃ | Calculated |
| Molecular Weight | 216.01 g/mol | Sigma-Aldrich |
| InChI Key | IGDQOIBCFYWRBZ-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis of 2-Azido-1-bromo-4-fluorobenzene
The synthesis of 2-Azido-1-bromo-4-fluorobenzene can be approached through the diazotization of the corresponding aniline, 2-Bromo-4-fluoroaniline, followed by azidation. The necessary starting aniline can be synthesized from commercially available precursors.
Synthesis of the Precursor: 2-Bromo-4-fluoroaniline
A common method for the synthesis of 2-Bromo-4-fluoroaniline is the bromination of 4-fluoroaniline.
Experimental Protocol: Synthesis of 2-Bromo-4-fluoroaniline [1][2]
-
Materials:
-
4-fluoroaniline
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
n-hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 4-fluoroaniline (1.0 equivalent) in DMF in a two-necked flask equipped with a magnetic stirrer.
-
Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in DMF dropwise to the stirred solution of 4-fluoroaniline.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with dichloromethane.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield 2-bromo-4-fluoroaniline.
-
Synthesis of 2-Azido-1-bromo-4-fluorobenzene
The conversion of 2-Bromo-4-fluoroaniline to the corresponding aryl azide is typically achieved through a Sandmeyer-type reaction.
Experimental Protocol: Diazotization and Azidation of 2-Bromo-4-fluoroaniline
-
Materials:
-
2-Bromo-4-fluoroaniline
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-Bromo-4-fluoroaniline (1.0 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a flask cooled in an ice bath (0-5 °C).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 equivalents) dropwise to the aniline solution while maintaining the temperature between 0 and 5 °C. Stir vigorously during the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
In a separate flask, dissolve sodium azide (1.2-1.5 equivalents) in deionized water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during this addition.
-
After the nitrogen evolution ceases, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product from the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-Azido-1-bromo-4-fluorobenzene. Further purification can be achieved by column chromatography if necessary.
-
Experimental Workflows and Diagrams
The synthesis of 2-Azido-1-bromo-4-fluorobenzene can be visualized as a two-step process.
Caption: Synthetic pathway for 2-Azido-1-bromo-4-fluorobenzene.
Applications in Drug Development and Research
Halogenated aryl azides, such as 2-Azido-1-bromo-4-fluorobenzene, are valuable tools in drug discovery and chemical biology, primarily due to their application as photoaffinity labels.
-
Target Identification and Validation: These compounds can be incorporated into a ligand or drug candidate. Upon binding to its biological target (e.g., a receptor or enzyme), photoactivation with UV light generates a reactive nitrene that forms a covalent bond with the target protein. This allows for the identification and subsequent characterization of the target protein.
-
Binding Site Mapping: By covalently labeling the binding site, researchers can use techniques such as mass spectrometry to identify the specific amino acid residues involved in ligand binding. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective drugs.
-
Fluorine's Role: The presence of a fluorine atom can enhance the properties of the photoaffinity label. Fluorination can increase the stability of the precursor azide and influence the reactivity of the photogenerated nitrene. Specifically, ortho-fluorine substituents have been shown to retard the undesirable ring expansion of the singlet nitrene, thereby favoring the desired intermolecular insertion reactions.[3][4]
The logical workflow for a photoaffinity labeling experiment is depicted below.
Caption: Workflow for a photoaffinity labeling experiment.
Conclusion
References
- 1. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromo-4-fluoroaniline | 1003-98-1 [chemicalbook.com]
- 3. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 1-Azido-4-bromo-2-fluorobenzene: A Technical Guide to Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthetic pathways to 1-Azido-4-bromo-2-fluorobenzene, a crucial building block in the development of novel pharmaceutical agents. The strategic placement of its functional groups—azido, bromo, and fluoro—offers a versatile scaffold for medicinal chemists to elaborate upon, enabling the synthesis of complex molecules with potential therapeutic applications. This document outlines the primary synthetic route and its alternatives, providing detailed experimental protocols and comparative data to aid in the selection of the most suitable method for specific research and development needs.
Core Synthetic Strategy: Diazotization and Azidation of 4-Bromo-2-fluoroaniline
The most prevalent and reliable method for the synthesis of this compound commences with the readily available precursor, 4-bromo-2-fluoroaniline. The core of this strategy involves two key transformations: the diazotization of the primary aromatic amine followed by the introduction of the azido group via a nucleophilic substitution on the resulting diazonium salt.
Primary Synthetic Route: Aqueous Diazotization with Sodium Nitrite and Subsequent Azidation
This classical approach is widely employed due to its cost-effectiveness and the accessibility of the reagents. The reaction proceeds in two main stages, often performed in a one-pot fashion to mitigate the hazards associated with isolating the potentially explosive diazonium salt intermediate.
Experimental Protocol:
-
Diazotization:
-
To a stirred suspension of 4-bromo-2-fluoroaniline (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid (typically 2.5-3 equivalents), cooled to 0-5 °C in an ice-water bath, a solution of sodium nitrite (1-1.2 equivalents) in water is added dropwise.
-
The temperature is strictly maintained below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
The completion of the diazotization is monitored by testing for the absence of the starting aniline (e.g., by TLC) and the presence of excess nitrous acid (using starch-iodide paper).
-
-
Azidation:
-
To the cold solution of the freshly prepared 4-bromo-2-fluorobenzenediazonium salt, a solution of sodium azide (1.2-1.5 equivalents) in water is added portion-wise or as a solution, while maintaining the temperature at 0-5 °C.
-
Vigorous stirring is continued for a period of 1-2 hours at this temperature, followed by allowing the reaction mixture to slowly warm to room temperature.
-
The reaction progress can be monitored by the cessation of nitrogen gas evolution.
-
-
Work-up and Purification:
-
The reaction mixture is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Alternative Synthetic Routes and Methodologies
Variations on the primary synthetic route offer potential advantages in terms of reaction conditions, safety, and reagent handling. These alternatives primarily focus on different reagents for the diazotization and azidation steps.
Alternative 1: Diazotization with Organic Nitrites
The use of organic nitrites, such as tert-butyl nitrite or isoamyl nitrite, allows for the diazotization to be carried out in organic solvents under non-aqueous conditions. This can be advantageous for substrates that have poor solubility in aqueous media.
Experimental Protocol Modification (Diazotization):
-
4-bromo-2-fluoroaniline (1 equivalent) is dissolved in an organic solvent like acetonitrile or THF.
-
An acid, such as p-toluenesulfonic acid (1.2 equivalents), is added, and the mixture is cooled to 0 °C.
-
tert-butyl nitrite (1.2 equivalents) is added dropwise, and the reaction is stirred at 0 °C for 30-60 minutes before proceeding to the azidation step.
Alternative 2: Azidation with Trimethylsilyl Azide (TMSN₃)
Trimethylsilyl azide serves as a milder and more soluble source of the azide nucleophile in organic solvents compared to sodium azide.
Experimental Protocol Modification (Azidation):
-
Following the diazotization in an organic solvent, trimethylsilyl azide (1.2-1.5 equivalents) is added to the reaction mixture at 0 °C.
-
The reaction is then typically allowed to warm to room temperature and stirred until completion.
Alternative 3: One-Pot Synthesis using Hydrazine Hydrate
A sodium azide-free, one-pot synthesis of aryl azides from anilines has been developed, which generates the azide in situ from hydrazine hydrate and sodium nitrite.[1]
Conceptual Protocol Outline:
-
4-bromo-2-fluoroaniline is treated with sodium nitrite (2 equivalents) and hydrazine hydrate in a suitable solvent like dichloromethane in the presence of an acid (e.g., acetic acid).[1]
-
One equivalent of sodium nitrite reacts with the aniline to form the diazonium salt, while the second equivalent reacts with hydrazine hydrate to form the azide nucleophile in situ.[1]
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of aryl azides from anilines using the described methods. It is important to note that the yields for the specific target molecule, this compound, may vary depending on the precise reaction conditions and scale.
| Route | Diazotizing Agent | Azidating Agent | Solvent System | Typical Yield (%) | Reference/Analogy |
| Primary Route | Sodium Nitrite / HCl | Sodium Azide | Water | 60-85 | General Diazotization[2] |
| Alternative 1 | tert-Butyl Nitrite / p-TsOH | Sodium Azide | Acetonitrile | 70-95 | Organic Nitrites[3] |
| Alternative 2 | Sodium Nitrite / HCl | Trimethylsilyl Azide | Biphasic/Organic | 75-90 | TMSN₃ Azidation |
| Alternative 3 | Sodium Nitrite | Hydrazine Hydrate (in situ azide) | Dichloromethane | Moderate to Good | [1] |
Signaling Pathways and Experimental Workflows
The logical flow of the synthetic routes can be visualized using the following diagrams generated using the DOT language.
Caption: Workflow for the primary synthesis of this compound.
Caption: Alternative reagents for the key synthetic steps.
References
Solubility Profile of 1-Azido-4-bromo-2-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-azido-4-bromo-2-fluorobenzene in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on providing a strong foundational understanding based on a structurally analogous compound, 1-bromo-4-fluorobenzene, and outlines a comprehensive experimental protocol for determining precise solubility in solvents relevant to your research.
Predicted Solubility Based on Analogous Compounds
Based on the principle of "like dissolves like," this compound, a relatively nonpolar molecule, is anticipated to exhibit good solubility in common nonpolar and moderately polar organic solvents.[1] It is expected to have minimal solubility in highly polar solvents like water.[1]
The following table summarizes the observed solubility of the analogous compound, 1-bromo-4-fluorobenzene, which can be used as a predictive guide.
| Solvent Classification | Solvent Examples | Predicted Solubility of this compound | Reference |
| Halogenated | Dichloromethane | Soluble | [1] |
| Ketones | Acetone | Soluble | [1] |
| Alcohols | Ethanol | Soluble | [1] |
| Ethers | Diethyl Ether | Likely Soluble | |
| Aromatic Hydrocarbons | Toluene | Likely Soluble | |
| Aliphatic Hydrocarbons | Hexane | Sparingly Soluble to Insoluble | |
| Polar Aprotic | Dimethylformamide (DMF) | Likely Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | |
| Polar Protic | Water | Insoluble | [1] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound in specific organic solvents, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature bath or shaker
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the compound's dissolution rate.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a known volume of the solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Thermal Stability of Polyhalogenated Azidobenzenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of polyhalogenated azidobenzenes. Due to the energetic nature of the azide functional group, understanding the thermal decomposition behavior of these compounds is critical for safe handling, storage, and application, particularly in medicinal chemistry and materials science where such scaffolds can be of interest. This document summarizes available quantitative data, outlines detailed experimental protocols for thermal analysis, and provides visualizations of decomposition pathways and experimental workflows.
It is important to note that while the principles of thermal analysis are well-established, specific and comprehensive quantitative data for a wide range of polyhalogenated azidobenzenes are limited in publicly accessible literature. Therefore, this guide synthesizes direct data where available and draws upon established knowledge of closely related aromatic azides and halogenated aromatic compounds to provide a thorough understanding of the subject.
Quantitative Data on Thermal Stability
The thermal stability of polyhalogenated azidobenzenes is influenced by the number, type, and position of halogen substituents on the aromatic ring. The electron-withdrawing or -donating nature of these substituents can significantly affect the stability of the azide group. The following table summarizes decomposition data for some ortho-substituted phenyl azides, which can serve as a reference for understanding the thermal behavior of more complex polyhalogenated systems.
Table 1: Thermal Decomposition Data for Selected Ortho-Substituted Phenyl Azides
| Compound | Substituent | Decomposition Onset (°C) | Peak Exotherm (°C) | Enthalpy of Decomposition (J/g) | Reference |
| 1-Azido-2-nitrobenzene | 2-NO₂ | ~120 | 150 | Not specified | [1] |
| 2-Azidophenylmethanol | 2-CH₂OH | Not specified | Not specified | Not specified | [1] |
| 2-Azidobenzaldehyde | 2-CHO | Not specified | Not specified | Not specified | [1] |
| 1-(2-Azidophenyl)ethanone | 2-COCH₃ | Not specified | Not specified | Not specified | [1] |
| (2-Azidophenyl)(phenyl)methanone | 2-COPh | Not specified | Not specified | Not specified | [1] |
Experimental Protocols for Thermal Analysis
The thermal stability of energetic materials like polyhalogenated azidobenzenes is primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide valuable information about decomposition temperatures, enthalpies of decomposition, and mass loss profiles.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the exothermic or endothermic nature of decomposition.
Methodology:
-
Sample Preparation: A small amount of the polyhalogenated azidobenzene sample (typically 1-5 mg) is accurately weighed into an aluminum or copper DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan inside the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Heat the sample at a constant linear rate (e.g., 5, 10, or 20 °C/min) to a final temperature beyond the decomposition point.
-
-
Data Analysis:
-
The resulting DSC curve plots heat flow against temperature.
-
The onset temperature of the exothermic peak indicates the start of decomposition.
-
The peak temperature represents the point of maximum decomposition rate.
-
The area under the exothermic peak is integrated to determine the enthalpy of decomposition (ΔHd).
-
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition and mass loss occur.
Methodology:
-
Sample Preparation: A slightly larger sample (typically 5-10 mg) of the polyhalogenated azidobenzene is weighed into a TGA crucible (e.g., ceramic or platinum).
-
Instrument Setup:
-
Place the crucible onto the TGA's microbalance.
-
Purge the furnace with an inert gas at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample at a constant linear rate (e.g., 10 °C/min) over a specified temperature range.
-
-
Data Analysis:
-
The TGA curve plots the percentage of mass loss against temperature.
-
The onset temperature of mass loss corresponds to the beginning of decomposition.
-
The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to identify distinct decomposition steps.
-
Visualization of Decomposition Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual decomposition pathway of a generic polyhalogenated azidobenzene and the typical experimental workflow for its thermal analysis.
Caption: Conceptual thermal decomposition pathway of a polyhalogenated azidobenzene.
References
Methodological & Application
Application Notes and Protocols for 1-Azido-4-bromo-2-fluorobenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
1-Azido-4-bromo-2-fluorobenzene is a versatile building block for the synthesis of complex organic molecules, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2][3] This reaction facilitates the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and drug discovery due to their metabolic stability and ability to engage in hydrogen bonding.[4][5] The resulting triazole products incorporating the 4-bromo-2-fluorophenyl moiety can serve as key intermediates for further functionalization, for instance, through cross-coupling reactions at the bromine position, enabling the generation of diverse compound libraries for screening.
The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[6][7] The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[8][9] The use of ligands, for example, tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst, prevent catalyst disproportionation, and accelerate the reaction, which is particularly crucial in biological applications.[9]
While specific literature on the CuAAC reactions of this compound is not extensively detailed, the general protocols for aryl azides are well-established and can be readily adapted. The following sections provide a representative experimental protocol and a summary of typical quantitative data for CuAAC reactions involving substituted aryl azides.
Representative Quantitative Data for CuAAC of Substituted Aryl Azides
| Aryl Azide | Alkyne | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenyl azide | Phenylacetylene | 1 mol% CuSO₄·5H₂O, 5 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 91 | J. Org. Chem. 2005, 70, 9, 3543–3552 |
| 4-Bromophenyl azide | Phenylacetylene | 1 mol% CuSO₄·5H₂O, 2 mol% Sodium Ascorbate | CH₂Cl₂/H₂O (1:1) | RT | 1.5 | 98 | Org. Lett. 2004, 6, 16, 2813–2816 |
| 4-Fluorophenyl azide | 1-Ethynyl-4-methylbenzene | 5 mol% CuI | DMF | 80 | 12 | 85 | Synlett 2004, (14), 2565-2569 |
| 4-Nitrophenyl azide | Propargyl alcohol | 1 mol% CuSO₄·5H₂O, 5 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 8 | 94 | J. Org. Chem. 2005, 70, 9, 3543–3552 |
| 2-Methylphenyl azide | Phenylacetylene | 1 mol% CuSO₄·5H₂O, 5 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 88 | J. Org. Chem. 2005, 70, 9, 3543–3552 |
Experimental Protocol: General Procedure for CuAAC Reaction
This protocol provides a general method for the copper-catalyzed cycloaddition of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.0-1.2 mmol, 1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and deionized water (e.g., 10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.2 M, e.g., 100 mg in 2.5 mL of water). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 M, e.g., 25 mg in 1 mL of water).
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium L-ascorbate solution (0.1 mmol, 0.1 equiv, e.g., 0.5 mL of the 0.2 M solution).
-
Addition of Copper Catalyst: Add the copper(II) sulfate solution (0.01-0.05 mmol, 1-5 mol%, e.g., 0.1-0.5 mL of the 0.1 M solution) to the reaction mixture. A color change is often observed, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-bromo-2-fluorophenyl)-4-substituted-1H-1,2,3-triazole.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: General workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. researchgate.net [researchgate.net]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for 1-Azido-4-bromo-2-fluorobenzene in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-4-bromo-2-fluorobenzene is a trifunctional chemical probe designed for applications in bioorthogonal chemistry, chemical biology, and drug discovery. Its unique structure, featuring an azide group, a bromine atom, and a fluorine atom on a phenyl ring, allows for a multi-step, sequential functionalization strategy. This enables the labeling, capture, and analysis of biomolecules in complex biological systems.
The core functionalities of this compound are:
-
Azide Group: Serves as a bioorthogonal handle for "click chemistry" reactions, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, to the probe after it has interacted with its biological target.
-
Bromo Group: Functions as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the attachment of a targeting moiety (e.g., a small molecule inhibitor, a peptide, or a ligand) to direct the probe to a specific protein or cellular location.
-
Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the azide group, potentially increasing its reaction rate in cycloaddition reactions.[1] It also modifies the overall electronic properties of the aromatic ring.
These application notes provide an overview of the potential uses of this compound and representative protocols for its application in protein labeling and proteomics.
Key Applications
-
Trifunctional Probe Synthesis: The primary application of this compound is as a core scaffold for the synthesis of customized trifunctional probes.[2] By first using the bromo group to attach a targeting ligand, a molecule is created that can then be used to label a specific biological target. The azide group is then available for subsequent bioorthogonal ligation.
-
Photoaffinity Labeling: Aryl azides can be photoactivated with UV light to form highly reactive nitrene intermediates, which can then form covalent bonds with nearby molecules, including proteins.[3][4] This allows for photoaffinity labeling to capture interacting proteins in a cellular context.
-
Quantitative Proteomics: In combination with techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), probes derived from this compound can be used for quantitative analysis of protein expression and interaction dynamics.[5]
Data Presentation
| Reaction Type | Reactants | Second-order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| SPAAC | Bicyclononyne (BCN) with electron-deficient aryl azides | ~2 | Electron-withdrawing groups on the aryl azide can significantly accelerate the reaction rate.[1] |
| SPAAC | Dibenzocyclooctyne (DBCO) with aryl azides | 0.1 - 1 | A commonly used strain-promoted alkyne with good reactivity.[6] |
| CuAAC | Terminal alkyne with an azide | 10 - 100 | Requires a copper(I) catalyst, which can be toxic to living cells.[7] |
| Staudinger Ligation | Triarylphosphine with an azide | ~0.002 | A copper-free alternative, but with significantly slower kinetics compared to SPAAC.[7] |
Experimental Protocols
Note: The following protocols are representative examples and should be optimized for the specific application and experimental setup.
Protocol 1: Synthesis of a Targeted Probe using Suzuki Coupling followed by SPAAC
This protocol describes a two-stage process: first, the attachment of a targeting moiety (represented by an arylboronic acid) to the this compound scaffold via a Suzuki coupling reaction, and second, the subsequent labeling of an alkyne-modified protein with the resulting targeted azide probe via SPAAC.
Part A: Synthesis of the Targeted Azide Probe
-
Suzuki Coupling Reaction:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as K₂CO₃ (2 equivalents).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting targeted azide probe by flash column chromatography.
-
Part B: Labeling of an Alkyne-Modified Protein via SPAAC
-
Prepare Protein Sample:
-
Prepare a solution of your alkyne-modified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-10 µM.
-
-
Labeling Reaction:
-
Add the synthesized targeted azide probe (from Part A) to the protein solution. A final concentration of 50-100 µM is a good starting point.
-
Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The reaction time may require optimization.
-
The reaction is self-catalyzing and does not require any additional reagents.
-
-
Analysis:
-
Analyze the protein labeling by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent reporter was attached in a subsequent step) or by western blot analysis using an antibody against the reporter (e.g., streptavidin-HRP for a biotin tag).
-
For quantitative analysis, labeled proteins can be digested and analyzed by mass spectrometry.[2]
-
Protocol 2: Photoaffinity Labeling of Cellular Proteins
This protocol outlines a general workflow for using a probe derived from this compound for photoaffinity labeling in live cells. This assumes a targeting moiety has already been attached to the probe.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the targeted azide probe at a suitable concentration (typically 1-10 µM) in cell culture media. Incubate for a sufficient time to allow the probe to engage with its target (e.g., 1-4 hours).
-
-
UV Cross-linking:
-
Wash the cells with ice-cold PBS to remove any unbound probe.
-
Place the cells on ice and irradiate with UV light (typically 365 nm) for 5-15 minutes. The optimal irradiation time and distance from the UV source should be determined empirically.[3]
-
-
Cell Lysis and "Click" Reaction:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
To the lysate, add an alkyne-functionalized reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne dye) at a concentration of 50-100 µM.
-
If performing a CuAAC reaction, add the copper(I) catalyst, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). For SPAAC, no catalyst is needed.
-
Incubate for 1 hour at room temperature.
-
-
Enrichment and Analysis:
-
If a biotin reporter was used, enrich the labeled proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and western blotting or by mass spectrometry for proteome-wide identification.[8]
-
Visualizations
Caption: Synthesis and application workflow for a targeted probe.
Caption: Workflow for photoaffinity labeling and proteomic analysis.
References
- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 4. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. research.tue.nl [research.tue.nl]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Triazoles Using 1-Azido-4-bromo-2-fluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry and drug discovery, renowned for its broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties. The synthesis of novel triazole derivatives is a key area of research for the development of new therapeutic agents. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This application note details the synthesis of novel triazoles utilizing 1-Azido-4-bromo-2-fluorobenzene as a key building block, providing researchers with versatile protocols and critical data for the development of new chemical entities. The incorporation of fluorine and bromine atoms in the starting material offers opportunities for further functionalization and can enhance the pharmacological properties of the resulting triazole compounds.
General Reaction Scheme
The synthesis of 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazoles is achieved through the CuAAC reaction between this compound and various terminal alkynes. This reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent.
General Reaction for the Synthesis of 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazoles
Data Presentation: Synthesis of Novel Triazoles
The following table summarizes the synthesis of a series of novel 1-(4-bromo-2-fluorophenyl)-4-substituted-1H-1,2,3-triazoles, highlighting the reaction conditions and corresponding yields.
| Entry | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 92 |
| 2 | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 10 | 95 |
| 3 | 4-Ethynyltoluene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 90 |
| 4 | 1-Ethynyl-4-methoxybenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 14 | 88 |
| 5 | 3-Ethynylpyridine | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 16 | 85 |
Experimental Protocols
General Protocol for the Copper-Catalyzed Synthesis of 1-(4-bromo-2-fluorophenyl)-4-substituted-1H-1,2,3-triazoles
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed cycloaddition of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 10-16 hours).
-
Upon completion, add water (20 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 1-(4-bromo-2-fluorophenyl)-4-substituted-1H-1,2,3-triazole.
Characterization:
The structure and purity of the synthesized triazoles can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the formation of the 1,4-disubstituted 1,2,3-triazole is confirmed in the ¹H NMR spectrum by the appearance of a characteristic singlet for the triazole proton (C5-H) typically in the range of δ 7.5-8.5 ppm.
Biological Applications and Signaling Pathways
Triazole derivatives bearing fluorophenyl substituents have shown significant potential in cancer therapy. For instance, certain N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl) derivatives have been found to induce apoptosis in human breast cancer cells. The mechanism of action involves the stimulation of oxidative stress and the inhibition of the Notch-Akt signaling pathway.[1]
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for the synthesis and evaluation of novel triazoles.
Signaling Pathway of Apoptosis Induction
The following diagram illustrates the proposed signaling pathway through which certain 1-(4-fluorophenyl)-1H-1,2,3-triazole derivatives induce apoptosis in cancer cells. The triazole derivative promotes the generation of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can trigger the mitochondrial apoptosis pathway. Concurrently, the compound inhibits the Notch signaling pathway, which subsequently downregulates the pro-survival Akt pathway, further promoting apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Reactions for 1-Azido-4-bromo-2-fluorobenzene
Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 1-Azido-4-bromo-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for this specific electron-deficient aryl azide.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a click reaction with this compound?
A1: For a small-scale reaction, a good starting point is to use 1 equivalent of this compound and 1.1-1.2 equivalents of your alkyne. The reaction can be catalyzed by a copper(II) sulfate (CuSO₄) and sodium ascorbate system in a solvent mixture like tert-butanol and water (1:1) at room temperature.[1]
Q2: How do the electron-withdrawing fluoro and bromo substituents on the phenyl ring affect the click reaction?
A2: The electron-withdrawing nature of the fluorine and bromine atoms is expected to increase the reactivity of the azide group.[2] This can lead to faster reaction times compared to electron-neutral or electron-rich aryl azides. One study demonstrated that increasing the number of fluorine substituents on an aryl azide can increase the rate of cycloaddition by almost an order of magnitude.
Q3: What is the best copper source for the reaction?
A3: Both copper(I) and copper(II) salts can be effective. Copper(I) salts like CuI or CuBr are active catalysts. However, copper(II) salts such as CuSO₄ are often more convenient as they are more stable.[3] When using Cu(II) salts, a reducing agent like sodium ascorbate is necessary to generate the active Cu(I) species in situ.[3][4] The choice may depend on the specific alkyne and solvent system.
Q4: Are there any known side reactions to be aware of with this substrate?
A4: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, which can be minimized by using a slight excess of the reducing agent (sodium ascorbate) or by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4] The halogen substituents on the aromatic ring are generally stable under these conditions.
Q5: Which solvents are recommended for the click reaction of this compound?
A5: A variety of protic and aprotic solvents can be used. Common choices include mixtures of water with tert-butanol, ethanol, or methanol to ensure solubility of all reactants.[5] Other effective solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[6] The choice of solvent will depend on the solubility of your specific alkyne partner.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Poor solubility of reactants.3. Insufficient reaction time or temperature.4. Presence of interfering substances (e.g., thiols). | 1. Add fresh sodium ascorbate or use a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA). Ensure the reaction is protected from excessive oxygen exposure.[1][4]2. Try a different solvent system (e.g., DMF, DMSO, or a different alcohol/water mixture).[6]3. Monitor the reaction by TLC or LC-MS over a longer period (up to 24 hours). Gentle heating (40-60 °C) can also be applied.[7]4. If your alkyne contains thiol groups, consider using a copper-coordinating ligand or a larger excess of the copper catalyst. |
| Presence of Alkyne Homodimer | Oxidative coupling of the terminal alkyne. | 1. Increase the concentration of the reducing agent (sodium ascorbate) to 1.5-2.0 equivalents relative to the copper catalyst.2. Deoxygenate the solvent and maintain the reaction under an inert atmosphere (N₂ or Ar).[4] |
| Multiple Spots on TLC/LC-MS | 1. Incomplete reaction.2. Formation of side products.3. Degradation of starting material or product. | 1. Allow the reaction to proceed for a longer time or gently heat the mixture.2. In addition to the alkyne homodimer, check for potential degradation of sensitive functional groups on your alkyne. Analyze the side products by mass spectrometry to identify their structures.3. Ensure the reaction pH is within a tolerable range (typically 4-12) for your substrates.[3] |
| Difficulty in Product Isolation | 1. Residual copper in the product.2. Similar polarity of product and starting materials. | 1. Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride to remove copper salts.2. Optimize your chromatography conditions. A different solvent system or a different stationary phase might be necessary for effective separation. |
Experimental Protocols
Protocol 1: Standard Room Temperature Click Reaction
This protocol is a general starting point for the reaction of this compound with a generic terminal alkyne.
-
Reactant Preparation :
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, dissolve the terminal alkyne (1.1 eq) in the same solvent mixture.
-
-
Catalyst Preparation :
-
Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water (e.g., 0.1 M).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
-
Reaction Setup :
-
To the solution of the azide, add the alkyne solution.
-
Add the CuSO₄ solution to achieve a final concentration of 1-5 mol% relative to the azide.
-
Add the sodium ascorbate solution to achieve a final concentration of 5-10 mol% relative to the azide.
-
-
Reaction and Monitoring :
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification :
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Click Reaction for Accelerated Synthesis
For faster reaction times, microwave irradiation can be employed.
-
Reactant and Catalyst Preparation :
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In a microwave-safe vial, combine this compound (1.0 eq), the terminal alkyne (1.1 eq), and a suitable solvent (e.g., DMF or a t-BuOH/water mixture).
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Add CuSO₄·5H₂O (1-5 mol%) and sodium ascorbate (5-10 mol%).
-
-
Microwave Reaction :
-
Seal the vial and place it in the microwave reactor.
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Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 10-30 minutes.
-
-
Work-up and Purification :
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Ratios
| Component | Recommended Molar Ratio (relative to Azide) | Typical Concentration |
| This compound | 1.0 | 0.1 - 0.5 M |
| Terminal Alkyne | 1.1 - 1.2 | 0.11 - 0.6 M |
| CuSO₄·5H₂O | 0.01 - 0.05 | 1 - 5 mM |
| Sodium Ascorbate | 0.05 - 0.10 | 5 - 10 mM |
Table 2: Influence of Solvent on Reaction Time (Illustrative)
| Solvent System | Expected Relative Reaction Time | Notes |
| t-BuOH / H₂O (1:1) | Standard | Good for a wide range of alkynes. |
| DMF | Fast | Good for poorly soluble substrates. |
| DMSO | Fast | Good for poorly soluble substrates, may require higher temperatures for removal. |
| Acetonitrile / H₂O | Moderate | Can be a good alternative to alcohol/water mixtures. |
Note: The reaction times are relative and will vary depending on the specific alkyne used. Optimization is recommended.
Visualizations
Caption: General experimental workflow for the CuAAC reaction.
Caption: Troubleshooting logic for low product yield.
References
- 1. scielo.br [scielo.br]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene: The Effect of Fluorine Substituents on Aryl Azide Reactivity and Decaging from the 1,2,3-Triazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
Purification of triazole products from 1-Azido-4-bromo-2-fluorobenzene reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of triazole products derived from 1-Azido-4-bromo-2-fluorobenzene reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of triazole products.
Question: My triazole product is not separating from the starting materials (azide or alkyne) during column chromatography. What should I do?
Answer:
This is a common issue, especially if the starting materials and the product have similar polarities. Here are several strategies to improve separation:
-
Optimize the Solvent System:
-
TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for a retention factor (Rf) of 0.2-0.3 for your desired triazole product.
-
Solvent Polarity Gradient: Start with a less polar solvent system and gradually increase the polarity. For many triazoles, a gradient of ethyl acetate (EtOAc) in hexanes is effective.[1]
-
Try Different Solvents: If a hexane/EtOAc system fails, consider other solvent systems. Dichloromethane (DCM)/methanol or toluene/EtOAc can sometimes provide different selectivity.
-
-
Check for Compound Stability: Your compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[2]
-
Dry Loading: If your crude product is not very soluble in the column's mobile phase, it can lead to poor separation. In such cases, pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column (dry loading) can significantly improve resolution.[3]
Question: I see multiple spots on my TLC plate after the reaction, and I'm not sure which one is my product.
Answer:
Identifying your product spot on a TLC plate is crucial before attempting a large-scale purification.
-
Use a Staining Agent: Triazoles can sometimes be visualized under UV light, but not always. Using a staining agent like potassium permanganate can help visualize spots that are not UV-active.
-
Run Co-spots: On the same TLC plate, spot your crude reaction mixture, the this compound starting material, and the alkyne starting material in separate lanes. This will help you identify which spots correspond to unreacted starting materials. The remaining spot(s) are likely your product(s).
-
Consider Regioisomers: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for the 1,4-disubstituted triazole. However, trace amounts of the 1,5-regioisomer can sometimes form.[4] These isomers often have very similar Rf values and may be difficult to separate by column chromatography.
Question: My purified triazole product still contains residual copper catalyst. How can I remove it?
Answer:
Residual copper can interfere with subsequent reactions and biological assays. Here are a few methods to remove it:
-
Aqueous Wash: During the work-up, washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help to chelate and remove copper salts.
-
Filtration through a Plug of Silica: Dissolve your crude product in a suitable solvent and pass it through a short plug of silica gel. The polar copper salts will often be retained on the silica.
-
Use of Chelating Agents: In more persistent cases, treatment with a solution of a chelating agent like EDTA can be effective.
Question: My triazole product is an oil and won't crystallize. How can I purify it?
Answer:
If recrystallization is not feasible, column chromatography is the primary method for purifying oily products. If the oil is still impure after chromatography, you can try:
-
Trituration: This involves washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes or diethyl ether are often good choices for this.
-
Kugelrohr Distillation: If the product is thermally stable and has a sufficiently low boiling point, short-path distillation using a Kugelrohr apparatus can be an effective purification method.
Frequently Asked Questions (FAQs)
What is a good starting solvent system for column chromatography of triazoles derived from this compound?
A common and effective starting point is a mixture of hexanes and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 9:1 hexanes:EtOAc) and gradually increase the proportion of ethyl acetate. The presence of the fluorine and bromine atoms can affect the polarity, so careful optimization with TLC is essential.
How can I effectively monitor the progress of my triazole formation reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting azide on a TLC plate. The disappearance of the azide spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
What are some common impurities I might expect in my crude product?
Besides unreacted starting materials, potential impurities include:
-
Homocoupling of the alkyne: This can occur, especially if oxygen is not excluded from the reaction.
-
Regioisomers: As mentioned, small amounts of the 1,5-disubstituted triazole may be formed.[4]
-
Byproducts from the decomposition of the azide.
What are suitable recrystallization solvents for halogenated aromatic triazoles?
Finding a suitable recrystallization solvent often requires some experimentation. A good starting point is to try solvent pairs. For example, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) like dichloromethane or ethyl acetate, and then slowly add a "poor" solvent (in which it is less soluble) like hexanes or petroleum ether until the solution becomes cloudy. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[5][6] Common solvent systems to try include:
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Triazole Products
| Starting Materials | Product Type | Stationary Phase | Eluent System | Typical Rf of Product |
| Aromatic Azide + Terminal Alkyne | 1,4-Disubstituted Triazole | Silica Gel | Hexanes/Ethyl Acetate (Gradient) | 0.2 - 0.4 |
| Aromatic Azide + Electron-poor Alkyne | 1,4-Disubstituted Triazole | Silica Gel | Dichloromethane/Methanol (Gradient) | 0.3 - 0.5 |
| Halogenated Aromatic Azide + Aliphatic Alkyne | Halogenated 1,4-Disubstituted Triazole | Silica Gel | Toluene/Ethyl Acetate (Gradient) | 0.2 - 0.4 |
Table 2: Comparison of Purification Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption | Most crude reaction mixtures | High resolution, versatile | Can be time-consuming, uses large solvent volumes |
| Recrystallization | Differential solubility | Crystalline solids with moderate purity | High purity achievable, scalable | Not suitable for oils, product loss in mother liquor |
| Extraction | Partitioning between immiscible liquids | Removing water-soluble or acid/base impurities | Quick and easy for initial cleanup | Limited separation power for similar compounds |
| Trituration | Washing with a non-solvent | Removing minor, more soluble impurities from a solid or oil | Simple, uses small solvent volumes | Not a high-resolution technique |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or fritted glass plug at the bottom. Allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude triazole product in a minimum amount of a suitable solvent. Using a pipette, carefully load the sample onto the top of the silica gel.
-
Elution: Carefully add the chosen eluent (mobile phase) to the top of the column. Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
TLC Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified triazole product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the triazole product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: General workflow for the purification of triazole products.
Caption: Decision tree for troubleshooting poor column chromatography separation.
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
Common side reactions with 1-Azido-4-bromo-2-fluorobenzene in click chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Azido-4-bromo-2-fluorobenzene in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in a CuAAC reaction?
A1: Due to the presence of two electron-withdrawing groups (fluorine and bromine) on the aromatic ring, this compound is considered an "electron-deficient" aryl azide. This electronic property generally leads to a faster reaction rate in CuAAC compared to electron-rich or neutral aryl azides.[1]
Q2: What are the most common side reactions to be aware of when using this azide?
A2: While CuAAC is known for its high selectivity, several side reactions can occur, particularly with a functionalized substrate like this compound. These include:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC where the terminal alkyne couples with itself to form a diyne, especially in the presence of oxygen. Using a slight excess of a reducing agent like sodium ascorbate can help prevent this.[2]
-
Ullmann Coupling: The bromo-substituent on the aromatic ring can potentially undergo copper-catalyzed Ullmann-type homocoupling to form a biaryl byproduct, particularly at elevated temperatures.[3][4]
-
Sonogashira-type Coupling: Although less common under typical CuAAC conditions, a cross-coupling reaction between the aryl bromide and the terminal alkyne is a possibility.[5][6][7]
-
Reduction of the Azide: The reducing agent used in the reaction, typically sodium ascorbate, can potentially reduce the azide group to an amine, especially with prolonged reaction times or excess reductant.[8]
-
Hydrodehalogenation: In some copper-catalyzed reactions, the aryl halide can be reduced, replacing the bromine atom with a hydrogen atom.
Q3: Can the bromine atom on this compound be used for subsequent reactions after the click reaction?
A3: Yes, the bromine atom provides a valuable handle for post-click modifications. After the formation of the triazole ring, the bromo-substituent can be used in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce further diversity into the molecule.
Troubleshooting Guide
This guide addresses common issues encountered during CuAAC reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Ensure fresh solutions of the reducing agent (e.g., sodium ascorbate) are used. Consider using a Cu(I) source directly (e.g., CuI, CuBr) under an inert atmosphere. |
| Copper sequestration by starting materials or ligands | Increase the copper concentration slightly. Ensure the chosen ligand does not bind too tightly to the copper, inhibiting its catalytic activity. | |
| Poor solubility of reagents | Use a co-solvent system (e.g., t-butanol/water, DMSO/water) to ensure all components are fully dissolved. | |
| Presence of Alkyne Dimer (Glaser Coupling Product) | Insufficient reduction of Cu(II) to Cu(I) or presence of oxygen | Degas the reaction mixture thoroughly. Use a slight excess of sodium ascorbate. Work under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Biaryl Byproduct (Ullmann Coupling) | High reaction temperature | Perform the reaction at room temperature if possible. If heating is necessary, use the lowest effective temperature. |
| Observation of a Product with Mass Corresponding to the Amine | Excess or prolonged exposure to the reducing agent | Use the recommended stoichiometry of the reducing agent. Monitor the reaction progress and stop it once the starting materials are consumed. |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for specific alkynes.
| Reagent | Stock Solution | Volume for 1 mL Reaction | Final Concentration |
| This compound | 10 mM in DMSO | 100 µL | 1 mM |
| Alkyne | 10 mM in DMSO | 120 µL | 1.2 mM (1.2 equiv) |
| CuSO₄·5H₂O | 50 mM in H₂O | 20 µL | 1 mM (1 equiv) |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 50 µL | 5 mM (5 equiv) |
| Solvent (e.g., t-BuOH/H₂O 1:1) | - | 710 µL | - |
Procedure:
-
In a suitable reaction vessel, combine the this compound and alkyne solutions.
-
Add the solvent and the CuSO₄ solution.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Purification Strategy:
After the reaction is complete, the crude mixture can be purified using standard techniques. A common procedure involves:
-
Diluting the reaction mixture with water.
-
Extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrating the solvent under reduced pressure.
-
Purifying the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a CuAAC reaction.
Caption: Troubleshooting logic for low or no product formation.
Caption: Potential side reactions in the click chemistry of this compound.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Catalyst Removal in 1-Azido-4-bromo-2-fluorobenzene Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed click reactions with 1-Azido-4-bromo-2-fluorobenzene.
Troubleshooting Guide
Issue 1: Persistent Copper Contamination in the Final Product
Symptoms:
-
The isolated product has a faint blue or green tint.
-
Inconsistent results in downstream applications sensitive to metal contamination.
-
Broad peaks or baseline noise in NMR spectra.
-
Mass spectrometry data shows adducts with copper isotopes.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Aqueous Extraction | Simple water or brine washes may be insufficient to remove all copper salts, especially if the product has some aqueous solubility or chelating moieties. |
| Action: Perform multiple extractions with a chelating agent solution. A 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) is a common choice. The aqueous layer turning blue or green indicates successful copper chelation.[1] An ammonium chloride solution can also be effective.[1] | |
| Incomplete Chelation | The amount of chelating agent is insufficient to bind all the copper catalyst used in the reaction. |
| Action: Use a significant excess of the chelating agent (e.g., 5-10 equivalents relative to copper). | |
| Product Precipitation with Copper | The product may co-precipitate with copper salts during workup. |
| Action: Ensure the product is fully dissolved in an organic solvent before performing aqueous washes. If the product is sparingly soluble, consider filtration through a plug of silica or basic alumina. | |
| Sub-optimal Solid-Phase Scavenging | The chosen scavenger may not have a high affinity for copper, or the contact time/amount of scavenger is insufficient. |
| Action: Employ a high-affinity copper scavenger. Thiol-based scavengers like SiliaMetS® Thiourea have been shown to be highly effective.[2] Ensure adequate stirring and contact time as per the manufacturer's protocol. |
Issue 2: Low or No Reaction Conversion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound and/or the alkyne starting material.
-
Low isolated yield of the desired triazole product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Catalyst Oxidation | The active Cu(I) catalyst has been oxidized to inactive Cu(II) by atmospheric oxygen. |
| Action: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or degassed solvents. Include an excess of a reducing agent like sodium ascorbate.[3] | |
| Ligand Issues | An inappropriate or insufficient amount of ligand can lead to catalyst deactivation or poor reaction rates. |
| Action: Use a suitable ligand such as THPTA or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction.[4][5] A 5:1 ligand-to-copper ratio is often recommended for bioconjugation, and similar ratios can be beneficial in small molecule synthesis.[4] | |
| Inhibitors in the Reaction Mixture | Trace impurities in starting materials or solvents can poison the catalyst. |
| Action: Use high-purity, recently purchased, or freshly purified starting materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the copper catalyst after a click reaction with this compound?
A1: The most common methods involve chelation, adsorption, or a combination of both.
-
Aqueous Washes with Chelators: Washing the organic reaction mixture with an aqueous solution of a chelating agent like EDTA or ammonium chloride is a standard and cost-effective method.[1]
-
Solid-Phase Scavengers: Using functionalized silica gels (e.g., thiol or amine-based scavengers) can be very efficient and simplify purification by avoiding aqueous workups.[2]
-
Chromatography: Standard silica gel column chromatography can effectively remove copper salts. For particularly stubborn cases, a plug of basic alumina can be used to capture Lewis acidic copper species.[1]
-
Ion-Exchange Resins: Resins with acidic groups can also be used to capture the copper catalyst.[6]
Q2: How do I choose the best copper removal method for my specific product?
A2: The choice depends on the properties of your triazole product and the required level of purity.
-
For products that are stable and have low water solubility, aqueous washes with EDTA are a good starting point.
-
If your product is sensitive to water or you want to avoid an aqueous workup, solid-phase scavengers are an excellent choice.[2]
-
If your product is already planned for purification by column chromatography , this step will often suffice for copper removal.
-
For drug development applications where very low residual copper levels are critical, using a solid-phase scavenger followed by a final purification step is recommended.
Q3: Can residual copper affect my downstream applications?
A3: Yes, residual copper can have several negative impacts. It can interfere with subsequent catalytic reactions, affect the accuracy of biological assays, and in the context of drug development, copper impurities are a significant safety concern due to their potential toxicity.
Q4: I see a color change during my EDTA wash. What does this mean?
A4: A color change in the aqueous layer, typically to blue or green, during an EDTA wash is a positive indicator that the EDTA is complexing with the copper ions and successfully extracting them from the organic phase.[1]
Q5: Are there copper-free click chemistry alternatives for this compound?
A5: Yes, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative. However, it requires the use of activated, cyclic alkynes (e.g., DBCO, BCN), which are generally more expensive and bulkier than the terminal alkynes used in copper-catalyzed reactions.
Quantitative Data on Copper Removal
The efficiency of copper removal can vary significantly based on the chosen method, the scale of the reaction, and the specific properties of the product molecule. The following table summarizes available data on the efficiency of different copper removal techniques.
| Removal Method | Reported Efficiency | Conditions | Reference |
| EDTA Chelation | >80% removal of Cu-EDTA complex | 3D Electro-Fenton system, initial pH 3-9 | [7] |
| EDTA-Modified Graphene Oxide | Up to 89.94% removal of Cu(II) from aqueous solution | pH 7, 45 min contact time | [8] |
| Solid-Phase Scavenger (SiliaMetS® Thiourea) | Highest yielding scavenger in a comparative screen | Avoids aqueous work-up | [2] |
| Cu/Fe Bimetallic System | "Negligibly small amounts" of residual copper | Iron acts as a scavenger | [9] |
Note: The data presented is from studies that may not directly involve this compound but illustrates the general effectiveness of these methods.
Experimental Protocols & Workflows
Protocol 1: Copper Removal using Aqueous EDTA Wash
-
Reaction Quenching: Once the click reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the diluted mixture to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA. Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Observation: Note the color of the aqueous layer. A blue/green color indicates copper extraction.
-
Repeat Washes: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is no longer colored.
-
Final Washes: Wash the organic layer with water, followed by a brine solution to remove residual EDTA and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Protocol 2: Copper Removal using a Solid-Phase Scavenger
-
Solvent Selection: After the reaction, if the solvent is not compatible with the scavenger (check manufacturer's data), perform a solvent swap to a suitable solvent like dichloromethane or acetonitrile.
-
Scavenger Addition: Add the solid-phase copper scavenger (e.g., SiliaMetS® Thiourea, typically 3-5 equivalents relative to copper) to the reaction mixture.
-
Stirring: Stir the suspension at room temperature. The required time can range from 30 minutes to several hours. Monitor the removal by taking small aliquots, filtering, and analyzing for residual copper (e.g., by TLC if the copper complex is colored, or by more sensitive methods if required).
-
Filtration: Once copper removal is complete, filter the mixture to remove the scavenger resin.
-
Washing: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free crude product.
References
- 1. reddit.com [reddit.com]
- 2. silicycle.com [silicycle.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Decomplexation Performance of Cu–EDTA and Parameter Optimization by Three-Dimensional Electro-Fenton [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with Polyhalogenated Aryl Azides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate side product formation when working with polyhalogenated aryl azides. These compounds are valuable reagents in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, their unique electronic properties can lead to undesired side reactions. This guide offers practical advice and detailed protocols to help you achieve cleaner reactions and higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered when using polyhalogenated aryl azides?
A1: The primary side products depend on the reaction conditions and the substitution pattern of the aryl azide. Key undesired products include:
-
Products of Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of halogens activates the aromatic ring, making it susceptible to attack by nucleophiles. This can lead to the displacement of a halogen atom instead of the desired reaction at the azide functionality.
-
Azo Compounds: Under certain catalytic or thermal conditions, the intermediate nitrene can dimerize to form azoarenes.[1]
-
Azepines: Photolysis or thermolysis of aryl azides can lead to the formation of highly reactive nitrenes, which can undergo ring expansion to form azepines, especially in the presence of nucleophiles.[2][3][4]
-
Hydrolysis Products of Aza-ylides (in Staudinger Reactions): In the Staudinger reaction, the intermediate aza-ylide can be sensitive to hydrolysis, leading to the formation of an amine and phosphine oxide instead of the desired product. The stability of the aza-ylide is influenced by the electronic properties of the aryl azide.[5][6]
Q2: How do the number and position of halogen substituents affect the reactivity and potential for side reactions?
A2: The number and position of halogens have a significant impact on the electronic properties of the aryl azide and, consequently, its reactivity.
-
Increased Reactivity: A higher degree of halogenation, particularly with fluorine, makes the aryl ring more electron-deficient. This enhances the rate of reactions where the azide acts as an electrophile, such as in certain cycloadditions and Staudinger reactions.[6] For instance, perfluoroaryl azides react much faster than their non-fluorinated analogs.
-
Increased SNAr Susceptibility: The strong electron-withdrawing effect of multiple halogens activates the ring for nucleophilic aromatic substitution (SNAr), making halogen displacement a more prominent side reaction. The positions ortho and para to the azide group are particularly activated.
-
Steric Hindrance: Halogens in the ortho positions can provide steric hindrance around the azide group, which can influence the regioselectivity of cycloaddition reactions and the stability of reaction intermediates.
Q3: Can I predict whether a nucleophilic aromatic substitution (SNAr) or a reaction at the azide group will be the major pathway?
A3: Predicting the major reaction pathway involves considering several factors:
-
Nucleophile Strength: Strong, hard nucleophiles are more likely to participate in SNAr.
-
Reaction Temperature: Higher temperatures can favor SNAr over some azide-specific reactions.
-
Solvent: The choice of solvent can influence the relative rates of competing reactions.
-
Electronic Properties of the Aryl Ring: Highly electron-deficient rings due to multiple halogen substitutions are more prone to SNAr.
It is often necessary to perform small-scale test reactions to determine the optimal conditions for the desired transformation.
Troubleshooting Guides
Issue 1: Formation of Nucleophilic Aromatic Substitution (SNAr) Products
Problem: During a reaction intended to modify the azide group, you observe significant formation of a byproduct where a halogen atom has been replaced by a nucleophile present in the reaction mixture.
Root Cause: The polyhalogenated aromatic ring is activated towards nucleophilic attack. This is a common issue when using nucleophilic reagents in the presence of polyhalogenated aryl azides.
Solutions:
-
Lower the Reaction Temperature: SNAr reactions often have a higher activation energy than many reactions involving the azide group. Running the reaction at a lower temperature can significantly reduce the rate of SNAr.
-
Use a Weaker Base: If a base is required, consider using a non-nucleophilic or sterically hindered base to avoid its direct participation in SNAr.
-
Modify the Nucleophile: If possible, use a softer or more sterically hindered nucleophile that is less likely to attack the aromatic ring.
-
Change the Solvent: The solvent can play a crucial role. A less polar solvent may disfavor the formation of the charged Meisenheimer complex intermediate in SNAr.
Experimental Protocol: Minimizing SNAr in a Staudinger Reaction
This protocol is adapted from studies on the Staudinger reaction of electron-deficient aryl azides.[5][6]
| Parameter | Recommended Condition | Rationale |
| Aryl Azide | Use of azides with ortho-dichloro substitution (e.g., 2,6-dichlorophenyl azide) | The ortho-chloro groups enhance the electrophilicity of the azide, promoting the Staudinger reaction, while also providing some steric shielding of the adjacent ring positions. |
| Phosphine | Triarylphosphines (e.g., triphenylphosphine) | These are standard reagents for the Staudinger reaction. |
| Solvent | Aprotic solvents like THF or Dichloromethane | Minimizes the presence of strong nucleophiles like water or alcohols that could act as SNAr partners. |
| Temperature | 0 °C to room temperature | Lower temperatures disfavor the competing SNAr pathway. |
| Reaction Time | Monitor by TLC or LC-MS | Avoid prolonged reaction times that could lead to side product formation. |
Logical Workflow for Troubleshooting SNAr
Issue 2: Low Yield or Instability in Staudinger Reactions
Problem: The Staudinger reaction with a polyhalogenated aryl azide results in a low yield of the desired aza-ylide or subsequent product, with the formation of the corresponding aniline and phosphine oxide.
Root Cause: The intermediate aza-ylide formed from an electron-deficient aryl azide can be unstable and prone to hydrolysis. Conversely, electron-rich aryl azides may react too slowly.
Solutions:
-
Choice of Aryl Azide: Electron-deficient aromatic azides, such as 2,6-dichlorophenyl azide, have been shown to react rapidly to form aza-ylides that are surprisingly stable towards hydrolysis.[5] Perfluoroaryl azides also undergo fast Staudinger reactions to yield stable iminophosphoranes.[6]
-
Anhydrous Conditions: If the desired product is the aza-ylide itself, it is crucial to perform the reaction under strictly anhydrous conditions to prevent hydrolysis.
-
Choice of Phosphine: The electronic properties of the phosphine can be tuned. Electron-donating groups on the phosphine can increase the reaction rate, but may also lead to a higher rate of phosphine oxidation as a side reaction.
Data Presentation: Staudinger Reaction of Various Aryl Azides with Triphenylphosphine
The following table summarizes the yields of aza-ylide versus the corresponding aniline (from hydrolysis) for different aryl azides, demonstrating the effect of electronic substitution on the outcome of the Staudinger reaction.[5]
| Entry | Aryl Azide | Product | Yield of Aza-ylide (%) | Yield of Aniline (%) |
| 1 | Phenyl azide | Aza-ylide | 89 | 11 |
| 2 | 4-Methoxyphenyl azide | Aza-ylide | 75 | 25 |
| 3 | 4-(Dimethylamino)phenyl azide | Aza-ylide | 68 | 32 |
| 4 | 4-Chlorophenyl azide | Aza-ylide | 95 | 5 |
| 5 | 2,6-Dichlorophenyl azide | Aza-ylide | >99 | <1 |
Experimental Protocol: Efficient Formation of a Stable Aza-ylide
This protocol is based on the reaction of 2,6-dichlorophenyl azide with triphenylphosphine.[5]
-
Reagent Preparation: Dissolve 2,6-dichlorophenyl azide (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: At 0 °C, add a solution of triphenylphosphine (1.0 equiv) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting aza-ylide is often stable enough to be purified by column chromatography on silica gel.
Signaling Pathway for Staudinger Reaction Outcomes
Issue 3: Formation of Azepines and Other Rearrangement Products during Photolysis
Problem: Photochemical reactions of polyhalogenated aryl azides lead to a mixture of products, including the desired product from nitrene insertion and significant amounts of azepines or other rearranged species.
Root Cause: Photolysis of aryl azides generates highly reactive singlet nitrenes. These can undergo the desired intermolecular reactions (e.g., C-H insertion) or undergo intramolecular rearrangement via ring expansion to form didehydroazepines, which are then trapped by nucleophiles to give azepines.[2]
Solutions:
-
Control of Reaction Time/Flow Chemistry: Fine-tuning the irradiation time is crucial. Over-irradiation can lead to secondary photochemical reactions and decomposition of the desired product. Continuous flow photoreactors are highly effective for this purpose, as they allow for precise control over residence time and uniform irradiation, minimizing byproduct formation.[2]
-
Wavelength of Light: The wavelength of the UV light used for photolysis can influence the reaction pathway. Using a wavelength that is specifically absorbed by the azide and not the product can help to prevent secondary photodecomposition.
-
Choice of Solvent/Nucleophile: The nature of the solvent and any added nucleophiles will determine the fate of the didehydroazepine intermediate. If azepine formation is to be avoided, the use of non-nucleophilic solvents is recommended.
Experimental Protocol: Continuous Flow Photolysis of an Aryl Azide
The following is a general procedure based on the synthesis of 3H-azepinones in a continuous flow system.[2]
| Parameter | Recommended Condition | Rationale |
| Reactor Tubing | Fluorinated ethylene polymer (FEP) | Transparent to UV light and chemically inert. |
| Light Source | Medium-pressure mercury lamp | Provides the necessary UV irradiation to initiate azide decomposition. |
| Solvent System | THF/H₂O mixture | Water acts as the nucleophile to trap the didehydroazepine and form the azepinone. The ratio can be optimized. |
| Concentration | 0.015 M - 0.030 M | An inverse relationship between concentration and conversion is often observed. |
| Flow Rate | Adjusted to achieve desired residence time (e.g., 30 min) | Allows for precise control over the extent of the reaction. |
Logical Diagram of Aryl Azide Photolysis Pathways
By carefully considering the electronic and steric nature of your polyhalogenated aryl azide and optimizing the reaction conditions as described above, you can significantly improve the outcome of your experiments and minimize the formation of unwanted side products.
References
- 1. Catalytic Azoarene Synthesis from Aryl Azides Enabled by a Dinuclear Ni Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC00179K [pubs.rsc.org]
- 6. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of 1-Azido-4-bromo-2-fluorobenzene in reaction media
Welcome to the technical support center for 1-Azido-4-bromo-2-fluorobenzene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in various reaction media.
Troubleshooting Guide: Improving Solubility
Low solubility of this compound can lead to incomplete reactions, low yields, and difficulties in purification. This guide provides a systematic approach to resolving these issues.
Problem: this compound is not dissolving in the chosen reaction solvent.
Initial Assessment:
-
Visual Inspection: Observe the mixture. Do you see solid particles suspended, settled at the bottom, or is the solution cloudy?
-
Stirring and Time: Ensure the mixture has been stirred vigorously for a sufficient amount of time. Some compounds take longer to dissolve.
-
Temperature: Note the current reaction temperature.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. Halogenated aromatic compounds like this compound are generally insoluble in water but soluble in many organic solvents.[1][2] Consult the solvent screening guide below.
-
Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of many organic compounds.[1] However, be cautious as aryl azides can be thermally sensitive. Monitor for any signs of decomposition (e.g., color change, gas evolution).
-
Co-solvent System: If a single solvent is ineffective, a co-solvent system can be employed. Adding a more polar or less polar solvent can modulate the overall polarity of the reaction medium and improve solubility. For instance, in reactions requiring an aqueous phase, adding a water-miscible organic solvent like THF, dioxane, or DMSO can help dissolve the aryl azide.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.
-
Change in Reagent Concentration: If possible, consider if the reaction can be run at a lower concentration, which might prevent the reagent from precipitating.
-
Alternative Synthetic Strategies: For reactions like Suzuki-Miyaura cross-coupling, solid-state reactions using ball milling have been developed for insoluble aryl halides and can be an effective alternative when solubility issues cannot be overcome in solution.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound likely to be soluble?
A1: Based on its structure as a halogenated aromatic azide, it is expected to have low solubility in water and better solubility in a range of organic solvents.[1][2] Good starting points for solubility testing include ethers (THF, dioxane), aromatic hydrocarbons (toluene, xylenes), and polar aprotic solvents (DMF, DMSO, acetonitrile).[6][7]
Q2: I'm performing a Suzuki coupling reaction. What are the recommended solvents?
A2: Common solvents for Suzuki-Miyaura coupling reactions involving aryl halides include ethers like dioxane and THF, and aromatic solvents such as toluene.[6] Often, a co-solvent of water is used to dissolve the inorganic base.[6] For poorly soluble substrates, polar aprotic solvents like DMF or DMSO can be effective. A solvent screen is recommended to find the optimal conditions for your specific reaction.
Q3: What solvents are suitable for "click" chemistry (azide-alkyne cycloaddition)?
A3: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are known for their tolerance of a wide variety of solvents. Common choices include DMF, DMSO, THF, and acetonitrile.[7] In many cases, water or mixtures of water with an organic co-solvent are used and can even accelerate the reaction.
Q4: Can I heat the reaction mixture to dissolve the compound?
A4: Heating can be an effective method to increase solubility.[1] However, aryl azides can be thermally unstable and may decompose at elevated temperatures. It is crucial to heat the mixture gently and monitor for any signs of decomposition. A preliminary thermal stability test (e.g., by DSC) on a small sample could provide valuable information on the compound's decomposition temperature.
Q5: My compound is still not dissolving. What are my options?
A5: If you have tried different solvents, heating, and co-solvents without success, you might consider more advanced techniques. These include using specialized solvent systems like deep eutectic solvents, or exploring solvent-free reaction conditions such as high-temperature ball milling.[3][4][5][8]
Data Presentation: Solvent Screening Guide
| Solvent Class | Example Solvents | Expected Solubility | Notes |
| Aromatic Hydrocarbons | Toluene, Xylenes | Likely Soluble | Good for many cross-coupling reactions. |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | Likely Soluble | Commonly used in a variety of organic reactions. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Likely Soluble | Often good for dissolving poorly soluble polar compounds. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | Use with caution due to potential reactivity and environmental concerns. |
| Alcohols | Ethanol, Methanol, Isopropanol | Potentially Soluble | Solubility may be limited depending on the alcohol. |
| Water | H₂O | Insoluble | Expected to have very low solubility.[1][2] |
Experimental Protocols
Protocol 1: Small-Scale Qualitative Solubility Testing
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., Toluene, THF, DMF, Acetonitrile, Ethanol, Water)
-
Small vials or test tubes (e.g., 1 mL capacity)
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Add approximately 2-5 mg of this compound to a clean, dry vial.
-
Add 0.5 mL of the chosen solvent to the vial.
-
Cap the vial and vortex the mixture vigorously for 1-2 minutes.
-
Allow the mixture to stand for 5-10 minutes.
-
Visually inspect the solution.
-
Soluble: The solution is clear and free of any solid particles.
-
Partially Soluble: The solution is cloudy or some solid remains undissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Record your observations for each solvent tested.
-
(Optional) If the compound is insoluble at room temperature, gently warm the vial (e.g., in a warm water bath) to observe the effect of temperature on solubility.
Protocol 2: General Procedure for a Reaction with a Poorly Soluble Reagent
Objective: To provide a general workflow for setting up a reaction where the solubility of this compound is a concern.
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the other solid reagents and a stir bar.
-
Add the chosen reaction solvent (or solvent mixture) to the flask.
-
While stirring, add the this compound to the flask.
-
If the compound does not fully dissolve, consider the following options in order: a. Continue stirring at room temperature for an extended period (e.g., 30-60 minutes). b. Gently warm the reaction mixture to the desired reaction temperature. Monitor for dissolution. c. If the compound remains insoluble, consider adding a co-solvent in small portions until a homogeneous solution is achieved.
-
Once the reagent is dissolved, proceed with the addition of any liquid reagents and continue with the reaction as planned.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS). The presence of undissolved starting material can be an indication of ongoing solubility issues.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: A decision-making diagram for solvent selection based on reaction type.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Collection - Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - Journal of the American Chemical Society - Figshare [figshare.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Reactions Involving 1-Azido-4-bromo-2-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Azido-4-bromo-2-fluorobenzene. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound and its reaction mixtures?
A1: this compound is an energetic molecule and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1] Also, avoid contact with heavy metals like copper, lead, and zinc, as this can form shock-sensitive and explosive metal azides.[1][2][3] Reaction mixtures should not be concentrated by rotary evaporation without proper safety measures in place, such as a blast shield, as this can pose an explosion risk.[2][3]
Q2: What are the most common reactions performed with this compound?
A2: The most common reactions involving this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles and the Staudinger reaction (or Staudinger reduction) to synthesize the corresponding amine, 4-bromo-2-fluoroaniline.
Q3: How can I quench a reaction containing unreacted this compound?
A3: Unreacted azides should be quenched before disposal. A common method for quenching sodium azide solutions, which can be adapted for organic azides, involves the addition of a freshly prepared solution of nitrous acid.[1][4] This should be done carefully in a fume hood due to the release of nitrogen gas. For quenching in an organic reaction mixture, the Staudinger reaction itself can be used as a quenching method by adding an excess of a phosphine like triphenylphosphine to convert the remaining azide to a stable iminophosphorane, which can then be hydrolyzed to the amine and phosphine oxide.
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Problem 1: My CuAAC reaction is sluggish or incomplete.
Possible Causes & Solutions:
-
Copper Catalyst Oxidation: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by air.
-
Poor Ligand Choice: Ligands are often used to stabilize the Cu(I) catalyst and accelerate the reaction.
-
Solution: For reactions in organic solvents, TBTA (tris-(benzyltriazolylmethyl)amine) is a common choice. For aqueous or mixed aqueous/organic systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is recommended.[7]
-
-
Steric Hindrance: The alkyne substrate may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction temperature or prolong the reaction time. Consider using a more active catalyst system.
-
Problem 2: I'm having difficulty removing the copper catalyst during work-up.
Possible Causes & Solutions:
-
Inadequate Washing: Simple water washes may not be sufficient to remove all copper salts.
-
Solution 1 (Aqueous Wash): Wash the organic layer with an aqueous solution of a chelating agent. A 0.5 M solution of EDTA (ethylenediaminetetraacetic acid) is effective at sequestering copper ions.[5][8][9] Alternatively, a wash with a dilute ammonium hydroxide solution can also remove copper by forming a soluble copper-ammonia complex.[10] A wash with aqueous sodium thiosulfate can also be effective.[9]
-
Solution 2 (Filtration): If the product is soluble in a solvent that precipitates the copper catalyst, you can filter the reaction mixture through a pad of celite or silica gel to remove the solid copper species.
-
Problem 3: My final triazole product is impure, showing multiple spots on TLC.
Possible Causes & Solutions:
-
Alkyne Homocoupling: A common side reaction is the oxidative homocoupling of the alkyne starting material.
-
Solution: This is often caused by the presence of Cu(II) and oxygen. Ensure a sufficient amount of reducing agent (sodium ascorbate) is present and maintain an inert atmosphere.
-
-
Residual Starting Materials: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider adding more catalyst or extending the reaction time.
-
-
Formation of Side Products: Besides homocoupling, other side reactions can occur.
Staudinger Reaction/Reduction
Problem 1: The reduction of the azide to the amine is not going to completion.
Possible Causes & Solutions:
-
Insufficient Phosphine: The stoichiometry of the reaction requires at least one equivalent of the phosphine reagent.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of triphenylphosphine or tributylphosphine.
-
-
Incomplete Hydrolysis of the Iminophosphorane: The reaction proceeds through an iminophosphorane intermediate, which must be hydrolyzed to the amine.
Problem 2: I am having trouble separating my amine product from the phosphine oxide byproduct.
Possible Causes & Solutions:
-
Similar Polarity: Triphenylphosphine oxide can have a similar polarity to the desired amine product, making chromatographic separation difficult.
-
Solution 1 (Acid Wash): During the extractive work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The desired amine (4-bromo-2-fluoroaniline) will be protonated and move into the aqueous layer. The triphenylphosphine oxide will remain in the organic layer. The aqueous layer can then be collected and basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Solution 2 (Chromatography): If the acid wash is not feasible, careful column chromatography on silica gel is an alternative. A solvent system of petroleum ether/ethyl acetate is often effective for separating anilines.[11]
-
Experimental Protocols
Example Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1-(4-bromo-2-fluorophenyl)-4-substituted-1H-1,2,3-triazole.
Reaction Scheme:
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the terminal alkyne (1.0-1.2 eq), and a solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF/H₂O 1:1).
-
In a separate vial, prepare a solution of copper(II) sulfate (CuSO₄) (0.01-0.05 eq) in a minimal amount of water.
-
In another vial, prepare a solution of sodium ascorbate (0.1-0.2 eq) in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Work-up:
-
Wash the organic layer with a saturated aqueous solution of EDTA or ammonium chloride to remove the copper catalyst.
-
Wash with saturated aqueous sodium bicarbonate to remove any acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes or petroleum ether.
-
For highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) can be performed.[8]
-
Example Protocol 2: Staudinger Reduction
This protocol outlines a general procedure for the synthesis of 4-bromo-2-fluoroaniline from this compound.
Reaction Scheme:
Procedure:
-
Dissolve this compound (1.0 eq) in THF in a reaction vessel.
-
Add triphenylphosphine (1.1 eq) portion-wise to the solution at room temperature. Nitrogen gas evolution should be observed.
-
Stir the reaction mixture at room temperature until the azide starting material is consumed (monitor by TLC).
-
Add water (5-10 eq) to the reaction mixture and stir for several hours or overnight to ensure complete hydrolysis of the iminophosphorane intermediate.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Add ethyl acetate and water to the residue.
-
Wash the organic layer with 1 M HCl. The amine product will move to the aqueous layer.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any remaining triphenylphosphine oxide.
-
Basify the aqueous layer to pH > 10 with 2 M NaOH.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude 4-bromo-2-fluoroaniline.
-
If necessary, purify further by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system.[11]
-
Data Presentation
Table 1: Comparison of Work-up Methods for Copper Removal in CuAAC Reactions
| Work-up Method | Reagent | Advantages | Disadvantages | Typical Yield Range | Typical Purity Range |
| Aqueous Wash | Saturated EDTA Solution | Effective chelation of copper, mild conditions. | May require multiple washes. | 80-95% | >95% (after chromatography) |
| Aqueous Wash | Dilute NH₄OH Solution | Good for removing copper, readily available reagent. | Can sometimes lead to emulsions. | 75-90% | >95% (after chromatography) |
| Filtration | Silica Gel/Celite Plug | Quick removal of solid copper species. | May not remove all soluble copper complexes. | 85-98% | >90% (after chromatography) |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Reaction | Probable Cause | Recommended Action |
| Low Yield | CuAAC | Catalyst oxidation, insufficient ligand, or steric hindrance. | Use inert atmosphere, add reducing agent (NaAsc), use appropriate ligand (TBTA/THPTA), increase temperature/time. |
| Product Contamination | CuAAC | Alkyne homocoupling, unreacted starting materials. | Ensure inert atmosphere and sufficient NaAsc, monitor reaction to completion, purify by column chromatography. |
| Difficult Purification | Staudinger | Triphenylphosphine oxide co-elution. | Use an acid wash during extractive work-up to separate the basic amine product. |
| Incomplete Reaction | Staudinger | Insufficient phosphine or incomplete hydrolysis. | Use a slight excess of phosphine, ensure adequate water is present for hydrolysis. |
Visualizations
Caption: Workflow for a typical CuAAC reaction and subsequent work-up.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents [patents.google.com]
- 8. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 12. A mild protocol for efficient preparation of functional molecules containing triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. click-chemistry-as-a-promising-protocol-for-fluorogenic-reactions - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
Comparative Mass Spectrometry Analysis of 1-Azido-4-bromo-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry (MS) data for 1-Azido-4-bromo-2-fluorobenzene and related compounds. Due to the limited availability of direct experimental mass spectra for this compound, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known mass spectra of structurally similar molecules: 1-Azido-4-fluorobenzene and 1-Bromo-4-fluorobenzene.
Predicted and Experimental Mass Spectrometry Data
The following tables summarize the predicted major ions for this compound and the experimental mass spectrometry data for the comparative compounds, 1-Azido-4-fluorobenzene and 1-Bromo-4-fluorobenzene. The data is presented to facilitate a clear comparison of their fragmentation patterns under electron ionization (EI) conditions.
Table 1: Predicted Mass Spectrum of this compound
| m/z (predicted) | Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 217/219 | [C₆H₃BrFN₃]⁺ | Molecular Ion (M⁺) | Moderate |
| 189/191 | [C₆H₃BrF]⁺ | M⁺ - N₂ | High |
| 110 | [C₆H₃F]⁺ | [M-N₂]⁺ - Br | Moderate |
| 91 | [C₅H₃F]⁺ | [M-N₂-Br]⁺ - HCN | Low |
Note: The presence of bromine results in isotopic peaks (M⁺ and M⁺+2) with approximately equal intensity.
Table 2: Comparison with Alternative Compounds
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretation |
| 1-Azido-4-fluorobenzene [1] | 137 | 109 ([M-N₂]⁺), 82 ([C₅H₃F]⁺) |
| 1-Bromo-4-fluorobenzene [2][3][4][5] | 174/176 | 95 ([M-Br]⁺), 75 ([C₆H₄]⁺) |
Experimental Protocols
A standard approach for the MS analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for optimal sensitivity.
-
Injector Temperature: 250°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the experimental workflow for GC-MS analysis and the predicted fragmentation pathway of this compound.
Caption: GC-MS workflow for the analysis of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
References
- 1. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Bromofluorobenzene [webbook.nist.gov]
- 3. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 4. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromofluorobenzene(460-00-4) MS [m.chemicalbook.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
19F NMR Spectroscopy of 1-Azido-4-bromo-2-fluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 19F Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Azido-4-bromo-2-fluorobenzene. Due to the limited availability of experimental 19F NMR data for this specific compound, this guide utilizes a predicted chemical shift value and compares it with experimental data from structurally analogous compounds. This approach allows for an insightful estimation of its spectral characteristics and provides a framework for researchers working with similar fluorinated aromatic molecules.
Performance Comparison
The 19F NMR chemical shift is highly sensitive to the electronic environment surrounding the fluorine atom. In aromatic systems, the position and nature of substituents can cause significant shifts in the resonance frequency, providing valuable structural information. This section compares the predicted 19F NMR chemical shift of this compound with the experimental values of several related compounds. The comparison highlights the electronic effects of the azide (-N3), bromo (-Br), amino (-NH2), and nitro (-NO2) groups on the fluorine resonance.
| Compound | 19F Chemical Shift (δ) in ppm | Solvent | Data Source |
| This compound | -110.5 (Predicted) | N/A | Prediction |
| 1-Bromo-2-fluorobenzene | -111.8 | CDCl3 | Experimental |
| 4-Bromo-2-fluoroaniline | -118.4 | CDCl3 | Experimental |
| 4-Bromo-1-fluoro-2-nitrobenzene | -106.9 | CDCl3 | Experimental |
Analysis of Substituent Effects:
-
Azido Group (-N3): The azide group is known to be an electron-withdrawing group through induction, which would be expected to deshield the ortho-fluorine nucleus and shift its resonance downfield (less negative). The predicted value of -110.5 ppm for this compound is consistent with this effect when compared to the less deshielded 1-Bromo-2-fluorobenzene (-111.8 ppm).
-
Amino Group (-NH2): In contrast, the amino group in 4-Bromo-2-fluoroaniline is a strong electron-donating group through resonance. This increases the electron density at the ortho-position, leading to increased shielding and a more upfield (more negative) chemical shift of -118.4 ppm.
-
Nitro Group (-NO2): The nitro group is a very strong electron-withdrawing group, both through induction and resonance. This significant deshielding effect is evident in the downfield chemical shift of -106.9 ppm for 4-Bromo-1-fluoro-2-nitrobenzene, the least shielded fluorine nucleus in this comparison.
Experimental Protocols
A standardized protocol for acquiring high-quality 19F NMR spectra is crucial for accurate and reproducible results. The following is a general procedure that can be adapted for the analysis of this compound and its analogs.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and its chemical compatibility.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard. A common internal standard for 19F NMR is trifluorotoluene (C6H5CF3), which has a chemical shift of approximately -63.72 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The data should be acquired on a high-resolution NMR spectrometer equipped with a fluorine-observe probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the fluorine probe to the correct frequency to ensure optimal signal transmission and detection.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient. For quantitative measurements, inverse-gated proton decoupling can be used to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the fluorine signals. A typical range for fluoroaromatic compounds is -100 to -180 ppm.
-
Transmitter Offset (O1p): Center the transmitter frequency in the middle of the expected spectral region.
-
Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): For quantitative analysis, a relaxation delay of at least 5 times the longest T1 (spin-lattice relaxation time) of the fluorine nuclei should be used to ensure full relaxation between scans. A typical starting value is 10-20 seconds.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This will depend on the concentration of the sample.
-
Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the internal standard (if used) or to an external reference standard like CFCl3 (0 ppm).
-
Integration: For quantitative analysis, carefully integrate the area of the fluorine signals.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental workflow for 19F NMR spectroscopy.
Comparison of 1-Azido-4-bromo-2-fluorobenzene with other click chemistry azides
In the ever-expanding landscape of bioconjugation and drug discovery, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands out as a robust and versatile tool.[1][2] The choice of the azide reactant is critical for optimizing reaction kinetics and achieving desired product yields. This guide provides a comparative analysis of 1-Azido-4-bromo-2-fluorobenzene against other commonly employed azides in click chemistry, offering insights for researchers, scientists, and professionals in drug development.
Performance Comparison of Click Chemistry Azides
The reactivity of aryl azides in CuAAC reactions is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups are known to enhance the reactivity of the azide moiety, leading to faster reaction rates.[3] this compound possesses two such electron-withdrawing halogen substituents, bromine and fluorine, which are expected to increase its electrophilicity and accelerate the cycloaddition reaction compared to unsubstituted or electron-donating group-substituted aryl azides.
Table 1: Comparison of Azide Performance in CuAAC Reactions
| Azide Compound | Structure | Expected Relative Reactivity | Key Features & Applications |
| This compound | High | The presence of two electron-withdrawing groups (Br, F) is anticipated to significantly enhance reactivity. The bromo and fluoro substituents also offer potential sites for further functionalization. Useful for applications requiring rapid conjugation or when working with less reactive alkynes. | |
| Benzyl Azide | Moderate | A common and commercially available azide. Its reactivity is considered a baseline for many click reactions. Widely used in a variety of bioconjugation and material science applications.[4] | |
| Phenyl Azide | Moderate | Similar in reactivity to benzyl azide. Often used as a simple aromatic azide for fundamental studies and as a building block in synthesis.[4] | |
| 4-Azidobenzoic Acid | High | The carboxylic acid group is electron-withdrawing, increasing the azide's reactivity. The carboxyl group also provides a handle for further conjugation. | |
| 2-Azidoethanol | Low to Moderate | An aliphatic azide. Generally less reactive than aryl azides with electron-withdrawing groups. The hydroxyl group allows for solubilization in aqueous media and further modification. | |
| Trifluoromethyl Phenyl Azide | Very High | The trifluoromethyl group is a very strong electron-withdrawing group, leading to high reactivity.[5] Often used in applications where very fast kinetics are required. |
Experimental Protocols
The following are generalized experimental protocols for performing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These should be optimized for specific substrates and applications.
General Protocol for CuAAC Reaction
This protocol is a starting point for the reaction between an azide and a terminal alkyne.
Materials:
-
Azide (e.g., this compound)
-
Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-BuOH, DMSO, or THF)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biological applications)[6][7]
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄ in water. If using a ligand, pre-mix the CuSO₄ and ligand solutions.
-
To the solution of azide and alkyne, add the CuSO₄ solution (and ligand, if used).
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the reaction mixture can be worked up by extraction or purified directly by column chromatography.
Table 2: Typical Reaction Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| Azide Concentration | 0.1 - 100 mM | Higher concentrations generally lead to faster reactions. |
| Alkyne to Azide Ratio | 1:1 to 1.2:1 | A slight excess of the more accessible reagent can drive the reaction to completion. |
| CuSO₄ Concentration | 1 - 10 mol% | Higher catalyst loading can accelerate the reaction but may require more extensive purification. |
| Sodium Ascorbate Concentration | 5 - 50 mol% | Should be in excess relative to CuSO₄ to maintain copper in the Cu(I) state. |
| Ligand to Copper Ratio | 1:1 to 5:1 | Recommended for bioconjugation to protect biomolecules and improve reaction efficiency.[7] |
| Solvent | H₂O/t-BuOH, H₂O/DMSO, etc. | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. |
| Reaction Time | 1 - 24 hours | Highly dependent on the reactivity of the specific azide and alkyne. |
Visualizing the Click Chemistry Workflow
The following diagrams illustrate the fundamental workflow of a CuAAC reaction and the logical relationship of factors affecting azide reactivity.
Caption: General Workflow for a CuAAC Reaction.
Caption: Factors Influencing Aryl Azide Reactivity in CuAAC.
References
- 1. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Determining the Purity of 1-Azido-4-bromo-2-fluorobenzene
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 1-Azido-4-bromo-2-fluorobenzene, a halogenated aromatic azide, serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. The presence of impurities can significantly impact reaction yields, downstream product quality, and ultimately, the safety and efficacy of the final drug substance. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound, offering detailed experimental protocols, performance data, and a comparative analysis with alternative compounds.
Primary Analytical Methods for Purity Determination
The most common and effective analytical techniques for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[1] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information and aids in the identification and quantification of each component.[2]
Principle: The sample is vaporized and injected into a capillary column. An inert carrier gas moves the vapor through the column, where separation occurs. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification and quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.[3] For aromatic compounds like this compound, UV detection is a highly effective and sensitive method.[4]
Principle: A liquid sample is injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, leading to the separation of the sample components based on their differential partitioning between the two phases. A UV detector measures the absorbance of the eluting components at a specific wavelength, allowing for their quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR, particularly ¹H qNMR, has emerged as a primary analytical method for purity determination due to its high precision and accuracy.[5][6] It allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[7][8]
Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The nuclei of the atoms within the molecule absorb and re-emit electromagnetic radiation at specific frequencies. The intensity of the NMR signal is directly proportional to the number of nuclei, allowing for the determination of the absolute purity of the compound when an internal standard of known purity is used.[9]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general method for the analysis of halogenated aromatic compounds and can be adapted for this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Reagents:
-
Carrier Gas: Helium (99.999% purity)
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)
-
Internal Standard (optional): A stable, deuterated aromatic compound not present in the sample.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL stock solution. If using an internal standard, add it to the solution at a known concentration.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity is calculated as the percentage of the peak area of the analyte relative to the total peak area of all components in the chromatogram (assuming equal response factors for impurities).
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a general method for the analysis of aromatic amines and related compounds and can be optimized for this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Solvent: Acetonitrile or Methanol (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the chosen solvent. Further dilute to a working concentration of about 0.1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 30:70 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.
Quantitative ¹H NMR (qNMR) Protocol
This protocol provides a general guideline for determining the purity of small organic molecules.[9]
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with a known low water content.
-
Internal Standard: A high-purity (certified >99.5%), stable compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).[8]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Comparative Analysis of Analytical Methods
The choice of analytical method depends on several factors, including the available instrumentation, the required level of accuracy, and the nature of potential impurities.
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV absorbance | Quantification based on the direct proportionality of signal intensity to the number of nuclei |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-100% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range for similar compounds)[10] | Low to moderate (µg/mL to ng/mL range for similar compounds)[4] | Higher than chromatographic methods |
| Limit of Quantification (LOQ) | Low (ng/mL range for similar compounds)[10] | Low to moderate (µg/mL range for similar compounds)[4] | Higher than chromatographic methods |
| Advantages | High sensitivity and specificity; provides structural information for impurity identification. | Wide applicability; robust and reproducible; non-destructive. | Primary method; high precision and accuracy; no need for a specific reference standard of the analyte; provides structural information.[6] |
| Disadvantages | Requires volatile and thermally stable compounds; potential for thermal degradation of labile compounds like azides. | Lower sensitivity than GC-MS for some compounds; requires chromophores for UV detection. | Lower sensitivity than chromatographic methods; requires a high-purity internal standard; potential for signal overlap. |
Comparison with Alternative Compounds
To provide context for the purity analysis of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Purity (%) |
| This compound | C₆H₃BrFN₃ | 216.01 | Not available | >97% (typical commercial grade) |
| 1-Azido-4-bromobenzene | C₆H₄BrN₃ | 198.02 | Not available | ≥95.0% (HPLC) |
| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 | 40-42 | 98% |
Data for comparator compounds sourced from commercial supplier information.
Workflow and Pathway Visualizations
To illustrate the logical flow of the analytical processes, the following diagrams are provided in Graphviz DOT language.
References
- 1. Determination of Azide Ions in Blood by Pentafluorobenzyl Derivation Followed by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Azido-4-fluorobenzene solution CAS#: 3296-02-4 [m.chemicalbook.com]
- 4. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. ijpsr.com [ijpsr.com]
Unveiling Catalytic Efficiency: A Comparative Guide to Functionalized Phenyl Azides in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For researchers, scientists, and professionals in drug development, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for molecular ligation. The efficiency of this reaction is critically dependent on the electronic properties of the azide component. This guide provides an objective comparison of the catalytic efficiency of various functionalized phenyl azides, supported by experimental data, to aid in the selection of optimal reagents for synthesis and bioconjugation.
The CuAAC reaction has transformed the landscape of chemical synthesis due to its high yields, mild reaction conditions, and exceptional functional group tolerance[1][2]. At the heart of this transformation is the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole[1]. While the alkyne component's structure plays a role, the electronic nature of the azide, particularly in the case of functionalized phenyl azides, can significantly influence the reaction kinetics and overall efficiency.
The Influence of Phenyl Ring Substituents on Catalytic Efficiency
The reactivity of the azide in the CuAAC reaction is modulated by the electron density on the azide moiety. Substituents on the phenyl ring can either donate or withdraw electron density, thereby accelerating or decelerating the catalytic cycle.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the azide. This electronic effect can enhance the azide's electrophilicity, potentially leading to a faster reaction rate.
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density on the azide. While this might decrease the azide's intrinsic electrophilicity, the overall effect on the reaction rate can be complex and is influenced by the specific catalytic system and reaction conditions.
The following tables summarize quantitative data from various studies, comparing the performance of differently functionalized phenyl azides in CuAAC reactions. It is important to note that direct comparison between studies should be made with caution due to variations in reaction conditions.
Quantitative Comparison of Catalytic Efficiency
Table 1: Comparison of Reaction Yields for Substituted Phenyl Azides
This table presents the reaction yields for various para-substituted phenyl azides in a CuAAC reaction with a terminal alkyne. The data highlights the impact of both electron-donating and electron-withdrawing groups on the reaction efficiency under the specified conditions.
| Phenyl Azide Substituent (para-) | Product Yield (%) | Reaction Time (h) | Catalyst System | Alkyne Partner | Solvent | Reference |
| -H | 95 | 12 | CuSO₄·5H₂O / Sodium Ascorbate | Phenylacetylene | t-BuOH/H₂O | [3] |
| -OCH₃ | 92 | 12 | CuSO₄·5H₂O / Sodium Ascorbate | Phenylacetylene | t-BuOH/H₂O | [3] |
| -Cl | 96 | 12 | CuSO₄·5H₂O / Sodium Ascorbate | Phenylacetylene | t-BuOH/H₂O | [3] |
| -NO₂ | 98 | 12 | CuSO₄·5H₂O / Sodium Ascorbate | Phenylacetylene | t-BuOH/H₂O | [3] |
Table 2: Efficiency of Chelating and Substituted Phenyl Azides
This table compares the product yields of various phenyl azides, including those with chelating groups that can accelerate the reaction by facilitating copper coordination.
| Azide Structure | Product Yield after 10 min (%) | Product Yield after 30 min (%) | Catalyst System | Alkyne Partner | Reference |
| Benzyl azide | < 5 | < 5 | 10 µM CuSO₄ | 7-Ethynylcoumarin | [4] |
| Picolyl azide | 55 | 81 | 10 µM CuSO₄ | 7-Ethynylcoumarin | [4] |
| Phenyl azide | < 5 | < 5 | 10 µM CuSO₄ | 7-Ethynylcoumarin | [4] |
| 2-Azidobenzoic acid | 20 | 38 | 10 µM CuSO₄ | 7-Ethynylcoumarin | [4] |
| 4-Methoxy-2-azidopyridine | 75 | 95 | 10 µM CuSO₄ | 7-Ethynylcoumarin | [4] |
| 4-Chloro-2-azidopyridine | 30 | 55 | 10 µM CuSO₄ | 7-Ethynylcoumarin | [4] |
Table 3: Yields of Triazoles from Substituted Azidobenzoic Acids
This table shows the yields for the CuAAC reaction between 17α-ethynyl-19-nor-testosterone-17β-yl acetate and various positional isomers of azidobenzoic acid and their methyl esters.
| Azide Substituent | Product Yield (%) | Reference |
| o-Azidobenzoic acid | 45 | [5] |
| m-Azidobenzoic acid | 65 | [5] |
| p-Azidobenzoic acid | 70 | [5] |
| Methyl o-azidobenzoate | 50 | [5] |
| Methyl m-azidobenzoate | 75 | [5] |
| Methyl p-azidobenzoate | 80 | [5] |
Experimental Protocols
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for a small-scale CuAAC reaction. Optimization of reactant concentrations, catalyst loading, solvent, and temperature may be required for specific substrates.
Materials:
-
Functionalized phenyl azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, 1:1 v/v)
Procedure:
-
In a reaction vial, dissolve the functionalized phenyl azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equiv).
-
In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Kinetic Analysis using a Fluorogenic Probe
The catalytic efficiency can be quantitatively assessed by monitoring the reaction kinetics using a fluorogenic alkyne, such as 7-ethynylcoumarin. The formation of the triazole product results in a significant increase in fluorescence, which can be measured over time.
Procedure:
-
Prepare stock solutions of the functionalized phenyl azide, 7-ethynylcoumarin, CuSO₄, and a copper(I)-stabilizing ligand (e.g., THPTA) in a suitable buffer (e.g., phosphate buffer).
-
In a microplate well or a cuvette, combine the buffer, the phenyl azide solution, and the 7-ethynylcoumarin solution.
-
Initiate the reaction by adding the CuSO₄ solution (pre-mixed with the ligand if applicable).
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the coumarin-triazole product.
-
Record the fluorescence intensity at regular time intervals to generate a kinetic trace. The initial reaction rate can be determined from the slope of the initial linear portion of the curve.
Visualizing the Catalytic Pathway and Workflow
To better understand the underlying processes, the following diagrams illustrate the CuAAC catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A generalized experimental workflow for performing a CuAAC reaction in the laboratory.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Azido-4-bromo-2-fluorobenzene: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 1-Azido-4-bromo-2-fluorobenzene, a compound used by researchers, scientists, and drug development professionals. Due to its chemical structure, this compound presents multiple hazards that must be addressed to ensure safe handling and disposal.
This compound is an organic azide and a halogenated aromatic compound. Organic azides are known for their potential explosive properties and toxicity, while halogenated compounds require specific disposal routes to prevent environmental contamination and damage to waste treatment systems.[1][2][3] Adherence to the following procedures is critical to mitigate risks of explosion, exposure, and improper waste management.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) to understand its specific hazards.[4] General precautions for handling organic azides include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a lab coat.[5][6]
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[7]
-
Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[8] Organic azides can be sensitive to heat, light, friction, and pressure.[1][4]
-
Avoid Incompatible Materials:
-
Acids: Do not mix with acids, as this can generate highly toxic and explosive hydrazoic acid.[1][7]
-
Heavy Metals: Avoid contact with metals, especially heavy metals, as this can form highly unstable and explosive metal azides.[1][6][7] Use plastic or ceramic spatulas for handling.[4][5][6]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform as reaction media, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][4]
-
Disposal Procedures
The primary goal for the disposal of this compound is to first deactivate the energetic azide group before disposing of it as halogenated waste.
Step 1: Deactivation of the Azide Group
Organic azides should be converted to a more stable functional group, such as an amine, prior to disposal.[1] A common laboratory procedure for the reduction of an aryl azide to an amine is treatment with a reducing agent like triphenylphosphine followed by hydrolysis, or catalytic hydrogenation. The chosen method should be performed on a small scale in a controlled laboratory setting.
Step 2: Waste Collection and Segregation
Once the azide group has been deactivated, the resulting halogenated aromatic compound must be disposed of as hazardous waste.
-
Waste Container: Use a designated, properly labeled waste container for "Halogenated Organic Waste."[2][3][9]
-
Labeling: The container must be clearly labeled with the full chemical name of the contents and the words "Hazardous Waste."[9]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[3][9]
Step 3: Final Disposal
Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[10] Never pour this chemical, either in its original form or after deactivation, down the drain.[6][11]
Quantitative Data Summary
| Hazard Category | Key Considerations | Disposal Implications |
| Explosive Hazard | Organic azides can be sensitive to heat, light, shock, and friction.[1][4] | Deactivation of the azide group is required before disposal. Avoid concentrating solutions. |
| Toxicity | The azide functional group is toxic, with a toxicity similar to cyanide.[4] Hydrazoic acid, formed with acids, is highly toxic.[1] | Handle with appropriate PPE in a fume hood. Prevent contact with acids. |
| Chemical Incompatibility | Reacts with acids to form hydrazoic acid.[1] Forms explosive salts with heavy metals.[6][7] Can form explosive compounds with halogenated solvents.[1][4] | Segregate from acids and heavy metals. Use non-metal utensils. Do not mix with halogenated solvents. |
| Environmental Hazard | Halogenated organic compounds are persistent environmental pollutants. | Must be disposed of as segregated halogenated organic waste for incineration.[3] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
This procedural guidance is intended to supplement, not replace, institutional safety protocols and the specific information provided in the Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific disposal requirements.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. ucd.ie [ucd.ie]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. echemi.com [echemi.com]
- 11. unomaha.edu [unomaha.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
